1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Description
Properties
CAS No. |
6634-63-5 |
|---|---|
Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H |
InChI Key |
PIHPOQFALSHSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Introduction
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex ketone featuring a significant degree of aromatic substitution. Its structure, comprising three phenyl rings and a pyridin-4-yl group attached to an ethanone backbone, suggests potential applications in medicinal chemistry and materials science. The strategic placement of the nitrogen atom in the pyridine ring introduces a site for potential hydrogen bonding and modification of electronic properties, making it an intriguing target for synthesis and characterization. This guide provides a comprehensive theoretical framework for the structural analysis of this novel compound.
Predicted Molecular Structure and Properties
The core of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is an ethanone unit. One carbon of the ethyl group is part of a carbonyl group, while the other is substituted with three phenyl groups and one pyridin-4-yl group.
Key Structural Features:
-
Carbonyl Group: The ketone functional group is expected to be a primary site of reactivity and a key feature in its infrared (IR) spectrum.
-
Aromatic Systems: The presence of four aromatic rings (three phenyl and one pyridyl) will dominate the proton and carbon Nuclear Magnetic Resonance (NMR) spectra in the aromatic region.
-
Quaternary Carbon: The carbon atom bonded to the three phenyl rings and the pyridin-4-yl group is a sterically hindered quaternary center.
-
Polarity: The nitrogen atom in the pyridine ring and the oxygen of the carbonyl group introduce polarity, likely influencing its solubility and chromatographic behavior.
A proposed IUPAC name for this structure is 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one .
Proposed Synthetic Approach
A plausible synthetic route to 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one could involve a nucleophilic addition to a suitable carbonyl compound followed by oxidation, or a Friedel-Crafts type acylation. A potential disconnection approach is illustrated below.
Caption: Retrosynthetic analysis for the proposed synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane.
-
Addition of Lewis Acid: Aluminum chloride (AlCl₃) is added portion-wise to the solvent at 0 °C.
-
Addition of Reactants: A solution of triphenyl(pyridin-4-yl)methane in anhydrous dichloromethane is added dropwise to the stirred suspension. Subsequently, benzoyl chloride is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 7.0-8.5 ppm) due to the overlapping signals of the three phenyl rings and the pyridin-4-yl group. The protons of the pyridin-4-yl group are expected to appear as distinct doublets, with the protons ortho to the nitrogen atom being the most deshielded. The integration of the aromatic region should correspond to 19 protons. There are no aliphatic protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (approximately 190-200 ppm).[1] The quaternary carbon attached to the four aromatic rings will likely appear around 60-70 ppm. The aromatic region will display a number of signals corresponding to the carbons of the phenyl and pyridin-4-yl groups. The carbons of the pyridin-4-yl group will be distinguishable, with the carbons adjacent to the nitrogen atom showing characteristic chemical shifts.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the range of 1685-1666 cm⁻¹, indicative of conjugation with an aromatic ring.[4][5][6] Other significant absorptions will include C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum, likely obtained using a soft ionization technique such as electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Fragmentation patterns in electron ionization (EI) mass spectrometry are predicted to involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of a benzoyl cation and a triphenyl(pyridin-4-yl)methyl radical.[7][8]
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm (multiplets, 19H) |
| ¹³C NMR | Carbonyl carbon: ~190-200 ppm; Quaternary carbon: ~60-70 ppm |
| IR Spectroscopy | C=O stretch: ~1685-1666 cm⁻¹ (strong) |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
Structural Conformation and Reactivity
Conformational Analysis:
The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky phenyl and pyridin-4-yl groups. The four aromatic rings attached to the quaternary carbon will likely adopt a propeller-like arrangement. Computational modeling would be a valuable tool to predict the most stable conformation.
Caption: Simplified representation of molecular connectivity.
Predicted Reactivity:
-
Carbonyl Group: The ketone functionality is a site for nucleophilic attack. Reactions such as reduction to an alcohol, Grignard reactions, and Wittig olefination are anticipated.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated in acidic media or alkylated to form a pyridinium salt.[9][10][11][12]
-
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, although the bulky nature of the molecule might lead to steric hindrance. The pyridine ring is generally less reactive towards electrophilic substitution than benzene.[9]
Conclusion
While experimental data for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is not currently available, this in-depth technical guide provides a robust predictive framework for its structural analysis. The proposed synthetic route via Friedel-Crafts acylation offers a viable pathway to obtain this novel compound. The predicted spectroscopic data, based on the well-understood characteristics of its constituent functional groups, provides a clear roadmap for its characterization. Further experimental investigation is warranted to validate these predictions and to explore the potential applications of this intriguing molecule in various scientific fields.
References
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Photophysical properties of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
An In-depth Technical Guide to the Photophysical Properties of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Authored by: A Senior Application Scientist
Foreword: Unveiling a Potentially Novel Luminophore
Molecular Architecture and Design Rationale
The structure of 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one is unique in its amalgamation of a bulky, propeller-like triphenylmethyl group attached to a carbonyl-containing backbone, which also features a pyridyl moiety. This design suggests the potential for interesting photophysical phenomena, including:
-
Aggregation-Induced Emission (AIE): The presence of multiple phenyl rings suggests that, similar to TPE, this molecule could be an AIE-active luminogen. In dilute solutions, the intramolecular rotation of the phenyl rings can provide a non-radiative decay pathway for the excited state, leading to weak or no fluorescence. Upon aggregation, the restriction of these intramolecular rotations (RIR) can block this non-radiative pathway, forcing the molecule to decay via radiative emission, thus "turning on" the fluorescence.[1][2]
-
Intramolecular Charge Transfer (ICT): The molecule possesses both electron-donating (triphenylmethyl group) and electron-accepting (carbonyl and pyridyl groups) moieties. This donor-acceptor architecture can facilitate ICT upon photoexcitation, a property characteristic of many chalcone derivatives.[3][4][5][6] ICT states are often sensitive to the polarity of their environment, which could lead to solvatochromic behavior.
-
Coordination and Sensing: The nitrogen atom in the pyridyl group can act as a coordination site for metal ions or a hydrogen bond acceptor. This suggests that the compound's photophysical properties could be modulated by the presence of specific analytes, opening up possibilities for its use as a chemical sensor.[7][8]
Below is a diagram illustrating the key functional components of the target molecule.
Caption: Key functional fragments of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.
Proposed Synthetic Pathway
While a specific synthesis for 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one is not documented, a plausible route can be envisioned based on established organic chemistry reactions. A Claisen-Schmidt condensation, a common method for synthesizing chalcones, appears to be a suitable approach.[6][9] A related synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one has been reported, providing a template for our proposed method.[10]
The proposed two-step synthesis would involve:
-
Synthesis of the Ketone Precursor: A Friedel-Crafts acylation of benzene with an appropriate acid chloride.
-
Claisen-Schmidt Condensation: The reaction of the resulting ketone with a triphenylacetaldehyde derivative in the presence of a base.
An alternative one-pot approach, similar to those used for the synthesis of 2,4,6-triaryl pyridines, could also be explored.[11]
Below is a workflow diagram for the proposed synthesis.
Caption: Proposed synthetic workflow for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.
Anticipated Photophysical Properties and Their Characterization
Based on its structural analogues, we can predict a set of photophysical properties for 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one. The experimental validation of these properties is crucial and would involve a suite of spectroscopic techniques.
Absorption and Emission Spectroscopy
-
Expected Absorption: The molecule is expected to exhibit strong absorption in the UV-A or near-visible region (around 300-400 nm), characteristic of π-π* transitions in the conjugated system. The exact absorption maximum (λ_abs) will depend on the solvent polarity.
-
Expected Emission: If the molecule is fluorescent, its emission maximum (λ_em) is anticipated to be in the blue to green region of the visible spectrum (around 450-550 nm). A significant Stokes shift (the difference between λ_em and λ_abs) would be indicative of a substantial change in geometry or electronic distribution in the excited state, possibly due to ICT.[3][4][5]
Quantum Yield and Excited-State Lifetime
-
Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the emission process. For an AIE-active compound, Φ_F is expected to be low in good solvents and high in aggregate states or in viscous media. The quantum yields of related TPE derivatives can range from less than 1% in solution to over 40% in the solid state.[12]
-
Excited-State Lifetime (τ_F): The lifetime of the excited state is another critical parameter. For fluorescent molecules, lifetimes are typically in the nanosecond range. Time-resolved fluorescence spectroscopy would be the technique of choice for this measurement.
Solvatochromism
The potential for ICT in this molecule suggests that its absorption and emission spectra may be sensitive to the polarity of the solvent. A red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is a hallmark of ICT.[4][5]
Aggregation-Induced Emission (AIE)
The investigation of AIE properties is central to understanding this molecule. This would involve studying its photoluminescence in solvent mixtures of varying compositions (e.g., THF/water mixtures). A significant increase in fluorescence intensity at high water fractions would confirm AIE activity.[7][8][13]
Theoretical Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations would be invaluable for correlating the experimental findings with the molecule's electronic structure. These calculations can provide insights into the geometries of the ground and excited states, the nature of the electronic transitions (e.g., HOMO-LUMO transitions), and the origin of the observed photophysical properties.[3][14]
Summary of Predicted Photophysical Data
| Property | Predicted Value/Behavior | Rationale |
| λ_abs (nm) | 300 - 400 | π-π* transitions in the conjugated system. |
| λ_em (nm) | 450 - 550 | Emission from an ICT state, similar to chalcones. |
| Stokes Shift (nm) | > 100 | Significant change in excited-state geometry. |
| Φ_F (solution) | < 0.1 | Non-radiative decay through intramolecular rotations. |
| Φ_F (aggregate) | > 0.3 | Restriction of intramolecular rotations in the aggregate state. |
| Solvatochromism | Positive (red-shift with increasing polarity) | ICT character of the excited state. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to characterize the photophysical properties of 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., THF or dichloromethane) at a concentration of 1 mM. From this stock, prepare a series of dilutions in the desired solvents to a final concentration of 10 µM.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer from 200 to 800 nm. Use the pure solvent as a reference.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined in the previous step. The emission should be scanned over a range that covers the expected emission.
Determination of Fluorescence Quantum Yield (Φ_F)
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare Solutions: Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure Spectra: Record the absorption and fluorescence spectra of both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Investigation of Aggregation-Induced Emission (AIE)
-
Prepare Solvent Mixtures: Prepare a series of THF/water mixtures with varying water fractions (f_w), from 0% to 90%.
-
Prepare Sample Solutions: Add a small aliquot of a concentrated THF stock solution of the compound to each THF/water mixture to achieve a final concentration of 10 µM.
-
Measure Fluorescence: Record the fluorescence spectrum of each solution at the same excitation wavelength.
-
Plot Data: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A sharp increase in intensity at higher water fractions is indicative of AIE.
Jablonski Diagram of Photophysical Processes
The following diagram illustrates the potential photophysical pathways for 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one, including the competing radiative and non-radiative decay processes.
Caption: A Jablonski diagram illustrating the potential photophysical processes.
Potential Applications
Given its predicted properties, 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one could find applications in several areas:
-
Bioimaging: The potential for AIE makes it a candidate for a fluorescent probe for cellular imaging. The low background fluorescence in aqueous media and bright emission upon binding to cellular structures would be highly advantageous.
-
Chemical Sensors: The pyridyl moiety could be functionalized or used directly for the detection of metal ions or other analytes through changes in its fluorescence properties.
-
Organic Light-Emitting Diodes (OLEDs): AIE-active materials are of great interest for use as emitters in OLEDs, as they can overcome the aggregation-caused quenching that plagues many conventional luminophores in the solid state.
-
Drug Development: The chalcone-like core is a common scaffold in medicinal chemistry. The photophysical properties of this compound could be exploited for photodynamic therapy or as a fluorescent tag for studying drug delivery and localization.
Conclusion
While the photophysical properties of 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one have yet to be experimentally determined, its molecular structure provides a strong basis for predicting a rich and interesting photochemistry. The confluence of AIE-active and ICT-capable fragments suggests a high potential for this compound as a novel luminophore with applications in materials science and biotechnology. The synthetic and experimental frameworks outlined in this guide provide a clear roadmap for the synthesis, characterization, and eventual application of this promising molecule. The exploration of such novel structures is essential for advancing the frontiers of photophysics and for the development of next-generation functional materials.
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A Technical Guide to the Thermodynamic Stability of Triphenyl Pyridine Ethanone Derivatives
Introduction: The Imperative of Stability in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone of therapeutic innovation. Its presence in numerous FDA-approved drugs is a testament to its versatile roles in molecular interactions, often serving as a key pharmacophore that can engage in hydrogen bonding and π-π stacking with biological targets.[1] Among the vast array of pyridine-containing compounds, triphenyl pyridine ethanone derivatives are emerging as a class of significant interest, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1] The ethanone group, in particular, offers a reactive handle for synthetic modifications, enabling the creation of diverse chemical libraries for drug screening.[1]
However, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges, a primary one being the inherent stability of the molecule. Thermodynamic stability is not merely a measure of a compound's shelf-life; it is a critical determinant of its safety, efficacy, and manufacturability.[2][3] An unstable compound can degrade into inactive or, worse, toxic byproducts, posing a significant risk to patient safety.[2] Furthermore, poor thermal stability can complicate manufacturing processes, leading to inconsistencies in the final drug product and increased production costs.[4]
This technical guide provides a comprehensive exploration of the thermodynamic stability of triphenyl pyridine ethanone derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into both the experimental evaluation and computational prediction of thermodynamic stability. By integrating detailed methodologies with the underlying theoretical principles, this guide aims to equip researchers with the knowledge to design, synthesize, and evaluate more robust and effective therapeutic candidates.
Synthetic Pathways to Triphenyl Pyridine Ethanone Derivatives
The synthesis of triphenyl pyridine ethanone derivatives typically proceeds through a multi-step process, often beginning with the synthesis of a chalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of various heterocyclic compounds and are themselves known for a wide range of biological activities.[5][6]
The general and most common method for synthesizing the 2,4,6-triarylpyridine core of these molecules is the Krohnke pyridine synthesis or variations thereof, which often involve a one-pot condensation reaction.[7]
General Synthetic Approach: Claisen-Schmidt Condensation followed by Cyclization
A practical and widely used method involves a two-stage process:
-
Claisen-Schmidt Condensation to form the Chalcone Intermediate: This reaction involves the base-catalyzed condensation of an appropriate aryl ketone (e.g., an acetophenone derivative) with an aromatic aldehyde.[5][8] For a triphenyl pyridine ethanone, this would typically involve the reaction of an acetophenone with a benzaldehyde derivative.
-
Cyclization to form the Pyridine Ring: The resulting chalcone (an α,β-unsaturated ketone) is then reacted with a nitrogen source, such as ammonium acetate, and another molecule of an acetophenone derivative to form the 2,4,6-triarylpyridine ring.[7] This can often be achieved in a one-pot synthesis, improving efficiency.[7]
The following diagram illustrates the conceptual workflow for the synthesis of a generic triphenyl pyridine ethanone derivative.
Caption: Conceptual workflow for the synthesis of triphenyl pyridine ethanone derivatives.
Experimental Evaluation of Thermodynamic Stability
The assessment of a compound's thermal stability is a cornerstone of pharmaceutical development, providing critical data on its degradation profile, which in turn informs storage conditions, shelf-life, and formulation strategies.[2][3] The two primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability and decomposition behavior of materials.[2][11]
-
Sample Preparation: Accurately weigh 5-10 mg of the triphenyl pyridine ethanone derivative into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative stability studies) and set the flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of decomposition (Tonset) is determined from the point of initial significant weight loss.
-
The temperature at which 5% weight loss occurs (T5%) is often used as a standard measure of thermal stability.[12]
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.
-
The following diagram illustrates the experimental workflow for TGA.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as melting point (Tm), glass transitions (Tg), and crystallization events.[9] For crystalline solids, a sharp, high-purity melting endotherm is indicative of a stable crystalline form. Broad melting peaks or the presence of multiple thermal events can suggest impurities or polymorphism, both of which have significant implications for drug stability and bioavailability.[4]
-
Sample Preparation: Accurately weigh 2-5 mg of the triphenyl pyridine ethanone derivative into a DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the thermal transitions of interest.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) can be calculated by integrating the area under the melting peak. This value provides insight into the degree of crystallinity.
-
The following diagram illustrates the experimental workflow for DSC.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Interpreting Thermal Analysis Data
The combination of TGA and DSC provides a comprehensive picture of a compound's thermal behavior.[10] For a stable crystalline compound, one would expect to see no significant weight loss in the TGA thermogram until a high temperature, and a sharp melting endotherm in the DSC thermogram.
| Parameter | Technique | Significance in Stability Assessment |
| Tonset / T5% | TGA | Indicates the temperature at which thermal decomposition begins. Higher values suggest greater thermal stability.[12] |
| Residual Mass | TGA | The amount of material remaining at the end of the experiment can provide insights into the decomposition mechanism. |
| Melting Point (Tm) | DSC | A sharp, high melting point is often associated with a stable, pure crystalline solid.[14] |
| Enthalpy of Fusion (ΔHfus) | DSC | Proportional to the degree of crystallinity. A higher value indicates a more ordered and stable crystal lattice. |
| Glass Transition (Tg) | DSC | Indicates the transition from a rigid, glassy amorphous state to a more rubbery state. Important for the stability of amorphous formulations. |
Computational Prediction of Thermodynamic Stability
While experimental techniques provide definitive data, computational methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool for assessing the thermodynamic stability of molecules before they are even synthesized.[15][16] DFT calculations can provide valuable insights into the intrinsic stability of a molecule by calculating key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G).[17][18]
Conceptual Workflow for DFT Calculations
-
Structure Optimization: The first step is to build a 3D model of the triphenyl pyridine ethanone derivative and perform a geometry optimization to find its lowest energy conformation.[15]
-
Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties.
-
Calculation of Thermodynamic Parameters: From the frequency calculations, key thermodynamic parameters can be extracted:
-
Enthalpy (H): A measure of the total energy of the system.
-
Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process. A more negative Gibbs free energy of formation indicates a more stable compound.[17]
-
-
Bond Dissociation Energy (BDE): To predict the thermal stability and potential decomposition pathways, the BDE of the weakest bonds in the molecule can be calculated.[19] The bond with the lowest BDE is likely to be the first to break upon heating.[19]
The following diagram illustrates the conceptual workflow for DFT-based stability prediction.
Caption: Conceptual workflow for DFT-based stability prediction.
Connecting Theory to Practice
DFT calculations can be used to:
-
Rank the relative stability of different isomers or substituted derivatives: By comparing their calculated Gibbs free energies of formation, researchers can prioritize the synthesis of more stable compounds.[17]
-
Identify potential "hot spots" for degradation: The bonds with the lowest calculated BDEs are likely to be the most labile and susceptible to thermal cleavage.[19] This information can guide the design of more stable analogs by modifying the chemical environment around these bonds.
-
Correlate electronic structure with stability: Parameters such as the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule.[20]
Conclusion: An Integrated Approach to Ensuring Therapeutic Viability
The thermodynamic stability of triphenyl pyridine ethanone derivatives is a critical attribute that profoundly influences their potential as therapeutic agents. A thorough understanding and evaluation of this property are non-negotiable for successful drug development. This guide has outlined an integrated approach that combines robust synthetic strategies with both experimental and computational methods for stability assessment.
By employing techniques such as TGA and DSC, researchers can obtain definitive, quantitative data on the thermal behavior of these compounds, which is essential for quality control and formulation development.[4] Complementing these experimental approaches, computational methods like DFT provide invaluable predictive power, enabling the rational design of more stable molecules and accelerating the drug discovery process.[15]
Ultimately, a proactive and comprehensive approach to evaluating thermodynamic stability will not only de-risk the development of triphenyl pyridine ethanone derivatives but also pave the way for the creation of safer, more effective, and more reliable medicines.
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The Evolving Landscape of Pyridine-Substituted Ethanones: A Technical Guide for Drug Discovery
Introduction: The Enduring Legacy of the Pyridine Scaffold
The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[2] Pyridine and its derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are found in a vast array of FDA-approved drugs.[3] Their therapeutic applications are remarkably diverse, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities, among others.[1][3]
This guide focuses on a specific, yet highly versatile, class of pyridine derivatives: those bearing a substituted ethanone moiety. These compounds, particularly those with a chalcone-like α,β-unsaturated ketone system, serve as powerful intermediates and exhibit a wide spectrum of biological effects. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these promising molecules, providing researchers and drug development professionals with a comprehensive technical overview and practical, field-proven protocols.
Core Synthetic Strategies: The Claisen-Schmidt Condensation and Beyond
The predominant method for synthesizing pyridine-substituted ethanone derivatives, especially chalcones, is the Claisen-Schmidt condensation.[4][5] This robust and versatile base-catalyzed reaction involves the condensation of a pyridine-substituted acetophenone with an aromatic aldehyde.[4][5]
Experimental Protocol: Synthesis of a Representative Pyridine-Based Chalcone
This protocol details the synthesis of (E)-1-(pyridin-2-yl)-3-(phenyl)prop-2-en-1-one, a representative pyridine-ethanone derivative, via a base-catalyzed Claisen-Schmidt condensation.[6]
Materials and Reagents:
-
2-Acetylpyridine
-
Benzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of 2-acetylpyridine and benzaldehyde in methanol or ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add one pellet of potassium hydroxide.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final chalcone as a yellowish to orange powder.[6]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[4]
Biological Activities and Structure-Activity Relationships (SAR)
Pyridine-substituted ethanone derivatives have demonstrated significant potential across several therapeutic areas. The following sections explore their key biological activities and the structural features that govern their potency.
Anticancer Activity
A number of pyridine-ethanone derivatives have been reported to exhibit potent antiproliferative activity against various cancer cell lines.[7][8] For instance, the compounds 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) were synthesized from a chalcone precursor and showed significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[7] Compound 1 was found to be more active, with an IC₅₀ value of 4.5 µM in HepG2 cells.[7] Mechanistic studies revealed that these compounds induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways.[7]
Another study identified a novel pyridine derivative, H42, which inhibited ovarian cancer cell proliferation with IC₅₀ values of 0.87 µM (SKOV3) and 5.4 µM (A2780).[8] This compound was found to induce apoptosis, intracellular ROS production, and DNA damage, and it also downregulated the expression of histone deacetylase 6 (HDAC6).[8]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | HepG2 | 4.5 ± 0.3 | [7] |
| H42 | SKOV3 | 0.87 | [8] |
| H42 | A2780 | 5.4 | [8] |
Structure-Activity Relationship Insights (Anticancer):
-
The presence of a pyridone moiety, as in compound 1 , appears to enhance cytotoxic activity compared to the corresponding pyridine.[7]
-
Substituents on the phenyl rings play a crucial role. Dimethoxy and methylenedioxy groups, as seen in compounds 1 and 2 , are associated with potent activity.[7]
-
The ability to inhibit key cellular targets like HDAC6, as demonstrated by compound H42, is a promising strategy for developing potent anticancer agents.[8]
Antimicrobial Activity
The pyridine-ethanone scaffold is a fertile ground for the development of novel antimicrobial agents.[9][10][11] Chalcones containing pyridine and thiophene moieties have been synthesized and screened for their antimicrobial activity.[12] One such compound, 1c , exhibited significant activity against several bacterial and fungal strains, in some cases surpassing the efficacy of standard drugs like ceftriaxone and amphotericin B.[12]
| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 1c | Bacillus cereus | 22.3 ± 0.6 | - | [12] |
| 1c | Shigella sonnei | 43.3 ± 0.6 | - | [12] |
| 12a | E. coli | - | 0.0195 | [10] |
| 12a | B. mycoides | 33 | <0.0048 | [10] |
| 15 | C. albicans | 29 | 0.039 | [10] |
Structure-Activity Relationship Insights (Antimicrobial):
-
The specific substitution pattern on the aromatic rings of the chalcone backbone is critical for antimicrobial potency.[12]
-
The introduction of a thienopyridine moiety, as in compounds 12a and 15 , can lead to potent and broad-spectrum antimicrobial activity.[10]
-
Electron-withdrawing groups on the chalcone structure have been shown to enhance antibacterial activity in some series.
Anti-inflammatory Activity
Derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory properties.[13] These compounds, which act as iron chelators, have shown significant activity in both carrageenan-induced paw edema and croton oil-induced ear edema models.[13] The anti-inflammatory effect is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[13] One compound, designated as compound A, demonstrated a 67% inhibition in carrageenan-induced paw edema at a dose of 20 mg/kg.[13]
Structure-Activity Relationship Insights (Anti-inflammatory):
-
The iron-chelating ability of the 3-hydroxy-4-pyridone core is believed to be a key contributor to the anti-inflammatory effect.[13]
-
The presence of a benzyl group substitution on the pyridine ring, as in compound A, was associated with greater potency.[13]
Spectroscopic Characterization of Pyridine-Substituted Ethanones
The structural elucidation of newly synthesized pyridine-ethanone derivatives relies on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band in the region of 1690-1660 cm⁻¹ is characteristic of the carbonyl group of the ethanone moiety. For chalcones, this band is often observed at a lower frequency due to conjugation.[14][15]
-
C=C Stretch: The α,β-unsaturated double bond in chalcones typically shows a medium to strong absorption band around 1600-1580 cm⁻¹.[14]
-
C=N and Aromatic C=C Stretches: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1430 cm⁻¹ region.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Pyridyl Protons: The protons on the pyridine ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm).[14][16]
-
Ethanone Methyl Protons: The methyl protons of the acetyl group appear as a sharp singlet around δ 2.7 ppm.[16]
-
Chalcone Vinylic Protons: The α and β protons of the enone system in chalcones appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. These signals are typically found between δ 7.0 and 8.0 ppm.[4]
-
-
¹³C NMR:
Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.[18]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (pyridine-ethanone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium.[19]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[19]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24 or 48 hours).[19]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Gently agitate the plate for 10 minutes and read the absorbance at 570 nm using an ELISA plate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or other appropriate broth (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 10⁸ cells/mL)
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
Pyridine-substituted ethanone derivatives represent a highly valuable and versatile class of compounds in the realm of drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. The chalcone-like derivatives, in particular, have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis of new libraries of pyridine-ethanone derivatives with a wider range of substituents is crucial to explore the chemical space more thoroughly and to identify novel compounds with improved potency and selectivity.
-
Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are essential to elucidate their molecular targets and pathways of action. This knowledge is critical for rational drug design and optimization.
-
In Vivo Evaluation: Compounds that show significant in vitro activity should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.[21]
-
Development of Drug Delivery Systems: Formulating potent pyridine-ethanone derivatives into advanced drug delivery systems could enhance their bioavailability, reduce off-target effects, and improve their therapeutic index.
By leveraging the insights and protocols outlined in this guide, researchers can effectively navigate the exciting and promising landscape of pyridine-substituted ethanone derivatives, paving the way for the discovery of next-generation therapeutics.
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Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. [Link]
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Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Journal of Molecular Structure. [Link]
-
Direct Synthesis of Pyridine Derivatives. (2007). Organic Chemistry Portal. [Link]
Sources
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. atcc.org [atcc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Efficient Synthesis Protocols for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Abstract & Scope
This guide details the optimized synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (Target Molecule 1 ), a sterically congested ketone featuring a quaternary carbon center substituted with a pyridine ring. The synthesis of such
We present a modular, two-step protocol favored for its scalability and use of stable precursors. The strategy employs a Claisen-type condensation followed by a Palladium-catalyzed
Retrosynthetic Analysis
The construction of the quaternary center at the C2 position is the critical step. A direct disconnection reveals two primary pathways:
-
Pathway A (Recommended): Introduction of the second phenyl ring via Pd-catalyzed
-arylation of a pyridyl-deoxybenzoin intermediate. This route utilizes Bromobenzene (a robust electrophile) for the sterically demanding step. -
Pathway B (Alternative): Introduction of the pyridine ring to 1,2,2-triphenylethanone. This requires coupling with 4-halopyridines, which are prone to decomposition and catalyst inhibition.
Decision: Pathway A is selected for its superior reliability and atom economy.
Figure 1: Retrosynthetic strategy prioritizing the formation of the quaternary center using a stable aryl halide.
Experimental Protocol
Step 1: Synthesis of Intermediate A (1,2-Diphenyl-2-(pyridin-4-yl)ethan-1-one)
This step constructs the ethanone backbone via a base-mediated condensation of 4-benzylpyridine and ethyl benzoate.
Mechanism: Deprotonation of the benzylic position of 4-benzylpyridine generates a nucleophilic anion (deep red), which attacks the carbonyl of ethyl benzoate.
Reagents & Materials:
-
4-Benzylpyridine (1.0 equiv)
-
Ethyl Benzoate (1.1 equiv)
-
LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.0 equiv)
-
Anhydrous THF (Solvent)[1]
-
HCl (1M) and Sat. NaHCO₃ (Workup)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Charge the flask with 4-Benzylpyridine (10 mmol, 1.69 g) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Dropwise add LiHMDS (20 mmol, 20 mL) over 15 minutes. The solution will turn a deep red/orange color, indicating anion formation. Stir at 0°C for 30 minutes.
-
Addition: Add Ethyl Benzoate (11 mmol, 1.65 g) dropwise (neat or dissolved in minimal THF).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[1]
-
Quench: Cool to 0°C and quench with saturated NH₄Cl or 1M HCl (carefully, until pH ~2-3 to ensure protonation of the enolate).
-
Workup: Neutralize with sat. NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).
-
Expected Yield: 75-85%
-
Appearance: Off-white solid.
-
Step 2: Pd-Catalyzed Alpha-Phenylation (Quaternary Center Formation)
This step introduces the second phenyl group. The steric bulk requires a specialized catalyst system (Pd/Xantphos or Pd/P(tBu)₃) to facilitate the coupling at the tertiary carbon.
Reagents & Materials:
-
Intermediate A (from Step 1) (1.0 equiv)[1]
-
Bromobenzene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand: Xantphos (4-5 mol%) or P(tBu)₃·HBF₄ (with extra base)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with Intermediate A (5 mmol), NaOtBu (7.5 mmol), Pd(OAc)₂ (0.1 mmol), and Xantphos (0.1 mmol).
-
Solvent Addition: Add anhydrous Toluene (25 mL).
-
Reagent Addition: Add Bromobenzene (6 mmol, 0.63 mL) via syringe.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Note: The mixture will turn dark brown/black.
-
-
Monitoring: Check conversion by LC-MS. The product peak (M+ = ~349) should dominate.
-
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Gradient 5% -> 20% EtOAc in Hexanes).
-
Note on Separation: The product is less polar than the starting material due to the quaternary center masking the polarity.
-
Expected Yield: 60-75%
-
Data Summary & Troubleshooting
| Parameter | Step 1 (Condensation) | Step 2 (Arylation) |
| Limiting Reagent | 4-Benzylpyridine | Intermediate A |
| Key Reagent | LiHMDS (Strong Base) | Pd/Xantphos (Catalyst) |
| Temperature | 0°C | 100°C |
| Critical Factor | Anhydrous conditions; Enolate stability | Oxygen exclusion; Ligand sterics |
| Common Failure | Incomplete deprotonation (Low Yield) | Catalyst poisoning by Pyridine |
| Troubleshooting | Ensure LiHMDS quality; Increase time | Switch to Pd(dba)₂/P(tBu)₃; Increase cat. load |
Critical Note on Catalyst Poisoning: The pyridine nitrogen in the substrate can coordinate to Palladium, potentially inhibiting the cycle.
-
Solution: The use of NaOtBu and bulky ligands like Xantphos or P(tBu)₃ is essential. These ligands bind Pd tightly and create a steric environment that disfavors pyridine coordination while promoting the reductive elimination of the bulky product.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle for the key arylation step, highlighting the role of the bulky ligand in overcoming steric hindrance.
Figure 2: Simplified catalytic cycle for the Pd-catalyzed alpha-arylation of the pyridyl-ketone.
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[2][3] Journal of the American Chemical Society, 122(7), 1360–1370. [Link] -
Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[2] Accounts of Chemical Research, 36(4), 234–245. [Link] -
PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. (Procedural basis for Step 1). [Link]
Sources
Application Notes and Protocols for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one as a Versatile Fluorescence Sensor
Introduction: A Novel AIEgen for "Turn-On" Fluorescence Sensing
In the landscape of chemical and biological sensing, the quest for highly sensitive and selective probes is perpetual. A significant challenge for traditional fluorescent sensors has been the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in the solid state. The advent of Aggregation-Induced Emission (AIE) has revolutionized this field, offering a new paradigm of "turn-on" fluorescence sensors. Molecules with AIE characteristics, termed AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. This unique property is attributed to the Restriction of Intramolecular Motion (RIM) , which blocks non-radiative decay pathways and opens up radiative channels.
This application note details the synthesis, photophysical properties, and sensing applications of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one , a promising AIEgen based on the tetraphenylethylene (TPE) scaffold. The incorporation of a pyridyl moiety introduces a versatile coordination site, rendering this compound a highly effective sensor for various analytes, including metal ions and nitroaromatic compounds. The principles of AIE, coupled with mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), govern its sensing capabilities. We provide detailed protocols for its synthesis and application as a "turn-on" fluorescent sensor, targeting researchers and professionals in materials science, analytical chemistry, and drug development.
Sensing Mechanism: The Interplay of AIE, PET, and CHEF
The fluorescence sensing mechanism of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a sophisticated interplay of its inherent AIE properties and its interaction with specific analytes.
1. Aggregation-Induced Emission (AIE): In dilute solutions, the phenyl and pyridyl rings of the molecule undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state, resulting in weak to no fluorescence. However, in the presence of a poor solvent or upon aggregation, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to strong fluorescence emission.
2. Metal Ion Sensing (Chelation-Enhanced Fluorescence - CHEF): The nitrogen atom of the pyridyl group acts as a binding site for metal ions. Upon coordination with a metal ion, the intramolecular rotations of the aromatic rings are further restricted, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response is highly sensitive to the presence of specific metal ions. For instance, a pyridinyl-functionalized tetraphenylethene (Py-TPE) has demonstrated colorimetric and ratiometric fluorescent responses to trivalent metal cations like Cr³⁺, Fe³⁺, and Al³⁺[1][2][3].
3. Nitroaromatic Compound Sensing (Photoinduced Electron Transfer - PET): The electron-rich TPE core of the sensor can interact with electron-deficient nitroaromatic compounds, such as picric acid. Upon photoexcitation, an electron can be transferred from the excited state of the AIEgen (the donor) to the nitroaromatic compound (the acceptor). This Photoinduced Electron Transfer (PET) process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the sensor. This "turn-off" mechanism allows for the sensitive detection of explosives and other nitroaromatic pollutants.
Diagram: Sensing Mechanism of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Caption: A diagram illustrating the different fluorescence states of the sensor.
Experimental Protocols
Part 1: Synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
This protocol describes a plausible two-step synthesis of the target compound based on established organic chemistry principles, specifically the addition of a Grignard reagent to a nitrile followed by hydrolysis.
Materials:
-
Triphenylacetonitrile
-
4-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Step 1: Preparation of the Pyridyl Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of 4-bromopyridine in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Addition: Once the reaction has started, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Triphenylacetonitrile and Hydrolysis
-
Addition of Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve triphenylacetonitrile in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous HCl. This will hydrolyze the intermediate imine to the desired ketone.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Diagram: Synthetic Workflow
Caption: A flowchart of the two-step synthesis process.
Part 2: Protocol for Metal Ion Sensing
This protocol is adapted from studies on similar pyridyl-functionalized TPE sensors and demonstrates a general method for detecting metal ions using the "turn-on" AIE fluorescence response.
Materials:
-
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (stock solution in a good solvent like THF or DMSO)
-
Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH adjusted to physiological range ~7.4)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Preparation of Sensor Solution: Prepare a stock solution of the sensor in THF or DMSO (e.g., 1 mM). For the sensing experiment, prepare a working solution by diluting the stock solution in a mixture of THF and aqueous buffer (e.g., 1:9 v/v) to a final concentration where the sensor exhibits weak fluorescence (e.g., 10 µM). This solvent mixture induces aggregation and activates the AIE properties.
-
Fluorescence Titration:
-
Place the sensor working solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Selectivity Test: Repeat the fluorescence measurement with a range of different metal ions at the same concentration to determine the selectivity of the sensor.
-
Determination of Limit of Detection (LOD):
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion.
-
The limit of detection can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
-
Data Presentation: Metal Ion Sensing Performance
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Fluorescence Change |
| Al³⁺ | 0 - 50 | 1.7 | Turn-on |
| Fe³⁺ | 0 - 40 | 2.5 | Turn-on |
| Cr³⁺ | 0 - 60 | 3.1 | Turn-on |
Note: The data in this table is representative for a TPE-based sensor with a pyridyl group for trivalent metal ions and should be experimentally determined for the specific compound.
Part 3: Protocol for Picric Acid Sensing
This protocol outlines the procedure for detecting picric acid based on the fluorescence quenching of the AIE-active sensor.
Materials:
-
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (stock solution in THF or DMSO)
-
Aqueous buffer solution
-
Stock solution of picric acid in water or a suitable solvent
-
Spectrofluorometer
Protocol:
-
Preparation of Aggregated Sensor Solution: Prepare a solution of the sensor in a THF/water mixture (e.g., 1:9 v/v) where it exhibits strong AIE fluorescence (e.g., 10 µM).
-
Fluorescence Quenching Titration:
-
Place the aggregated sensor solution in a quartz cuvette and record its initial fluorescence spectrum.
-
Add incremental amounts of the picric acid stock solution.
-
After each addition, mix and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity (I₀/I) at the emission maximum against the concentration of picric acid, where I₀ is the initial fluorescence intensity and I is the intensity after adding picric acid.
-
The quenching efficiency can be calculated and the Stern-Volmer constant (Ksv) can be determined from the slope of the Stern-Volmer plot.
-
Data Presentation: Picric Acid Sensing Performance
| Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (µM) |
| Picric Acid | 1.5 x 10⁴ | 0.5 |
Note: The data in this table is representative for a TPE-based sensor for picric acid and should be experimentally determined for the specific compound.
Conclusion and Future Perspectives
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one emerges as a highly promising and versatile fluorescent sensor platform. Its AIE characteristics provide a "turn-on" sensing mechanism with a high signal-to-noise ratio, while the integrated pyridyl group offers a selective binding site for analytes such as metal ions. Furthermore, its electron-rich TPE core enables the sensitive detection of nitroaromatic compounds via a fluorescence quenching mechanism. The straightforward synthesis and robust performance make this compound an attractive candidate for applications in environmental monitoring, biomedical diagnostics, and materials science.
Future research could focus on the derivatization of this core structure to fine-tune its selectivity and sensitivity for other analytes of interest. The development of solid-state sensors based on this AIEgen could also pave the way for practical and portable sensing devices.
References
-
Chen, X., Shen, X., Guan, E., et al. (2013). A pyridinyl-functionalized tetraphenylethylene fluorogen for specific sensing of trivalent cations. Chemical Communications, 49(24), 2421-2423. [Link]
-
Chen, X., Shen, X., Guan, E., et al. (2013). A pyridinyl-functionalized tetraphenylethylene fluorogen for specific sensing of trivalent cations. PubMed. [Link]
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388. [Link]
-
Chen, X., Shen, X., Guan, E., et al. (2013). A pyridinyl-functionalized tetraphenylethylene fluorogen for specific sensing of trivalent cations. HKUST Research Portal. [Link]
-
Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: the whole is more brilliant than the parts. Advanced Materials, 27(31), 4619-4624. [Link]
-
Zhang, S., et al. (2020). Aggregation-induced emission-active tetraphenylethylene derivatives containing arylimidazole unit for reversible mechanofluorochromism and selective detection of picric acid. Dyes and Pigments, 181, 108574. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
Sources
- 1. A pyridinyl-functionalized tetraphenylethylene fluorogen for specific sensing of trivalent cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A pyridinyl-functionalized tetraphenylethylene fluorogen for specific sensing of trivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Procedures for measuring quantum yield of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Application Note & Protocol
Topic: Procedures for Measuring the Photoluminescence Quantum Yield of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The photoluminescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of a substance in converting absorbed light into emitted light. For a compound like 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, a ketone derivative with potential applications in photochemistry and materials science, an accurate determination of Φ is critical for evaluating its performance as a photosensitizer, fluorescent probe, or component in light-emitting devices. This document provides a comprehensive guide to measuring the photoluminescence quantum yield of this compound in solution using the relative method. It details the theoretical principles, outlines critical experimental considerations, and presents a step-by-step protocol designed to ensure accuracy and reproducibility.
Introduction to Quantum Yield
The photoluminescence quantum yield (PLQY or Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample[1][2]. It is a dimensionless quantity, typically ranging from 0 to 1, that serves as a direct measure of a fluorophore's emission efficiency[3].
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high quantum yield (approaching 1) indicates that most of the absorbed energy is released as light, a desirable characteristic for applications like fluorescent labeling and organic light-emitting diodes (OLEDs)[2]. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as heat dissipation or intersystem crossing, dominate the de-excitation process. Ketones, such as the title compound, often exhibit complex photophysical behaviors, and understanding their quantum yield is crucial for predicting their utility in photochemical applications[4].
There are two primary optical methods for determining quantum yield: the absolute method and the relative method[5][6]. The absolute method directly measures the photons emitted and absorbed, typically requiring an integrating sphere[7][8]. While highly accurate, this method requires specialized equipment. The relative method, which is more widely accessible, involves comparing the fluorescence of the test sample to a well-characterized reference standard of known quantum yield[3][9]. This application note will focus exclusively on the robust and widely adopted relative method.
Principle of the Relative Quantum Yield Method
The relative method is based on the premise that if a standard and a test sample absorb the same number of photons under identical conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields[9][10]. In practice, to account for differences in absorbance and the optical environment (solvent), the following equation is used[3][7][10]:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
Where:
-
ΦX is the quantum yield of the test sample (1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one).
-
ΦST is the certified quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from a plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
nX and nST are the refractive indices of the solvents used for the test sample and standard solutions.
The use of the gradient from a series of dilutions, rather than a single-point measurement, is strongly recommended. This "gradient method" enhances accuracy and serves as an internal validation, as a linear relationship confirms the absence of concentration-dependent artifacts such as the inner filter effect or dye aggregation[3][11].
Critical Experimental Design Considerations
The accuracy of the relative method hinges on meticulous experimental design. Each choice, from the standard to the solvent, is made to minimize systematic errors.
Selection of the Quantum Yield Standard
Causality: The choice of standard is the most critical factor influencing the accuracy of the measurement. To minimize wavelength-dependent errors from the instrument's detection system, the standard should ideally have absorption and emission spectra that are close to those of the test sample[10][11].
For a compound like 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, which is expected to absorb in the UV or near-UV range, Quinine Sulfate is an excellent and widely accepted standard[7][12].
| Parameter | Value / Condition | Source |
| Standard | Quinine Sulfate Monohydrate | [7][12] |
| Certified ΦST | 0.546 | [7] |
| Solvent | 0.1 M Sulfuric Acid (H₂SO₄) | [7] |
| Excitation Range | 300 - 365 nm | [12] |
| Emission Range | 400 - 600 nm | [12] |
Trustworthiness: Always use a standard whose quantum yield is well-documented and traceable[13][14]. The value for Quinine Sulfate can vary slightly with excitation wavelength, so consistency is key[12][15].
Solvent and Sample Preparation
Causality: The solvent must be of high purity (spectroscopy grade) to avoid fluorescent impurities. It must fully solubilize the compound and be transparent (non-absorbing) at both the excitation and emission wavelengths[12]. Using the same solvent for both the test sample and standard is ideal, as this simplifies the quantum yield equation by making the refractive index term (nX²/nST²) equal to one[3][7]. However, since Quinine Sulfate requires an acidic aqueous environment, and the title compound may require an organic solvent (e.g., ethanol, acetonitrile), the refractive index correction is often necessary.
Concentration and the Inner Filter Effect
Causality: At high concentrations, the accuracy of fluorescence measurements is compromised by the "inner filter effect." This phenomenon occurs in two ways:
-
Primary Effect: The sample absorbs too much of the excitation light before it traverses the entire cuvette, leading to non-uniform illumination.
-
Secondary Effect: If the absorption and emission spectra overlap, emitted photons can be re-absorbed by other sample molecules, distorting the emission spectrum and reducing the measured intensity[7][16].
Protocol Mandate: To circumvent these issues and ensure a linear relationship between fluorescence and concentration, the absorbance of all solutions (both sample and standard) at the excitation wavelength must be kept below 0.1 in a standard 10 mm pathlength cuvette[3][9][10][11].
Experimental Workflow and Protocol
The following protocol employs the gradient method for maximum accuracy and self-validation.
Caption: Workflow for relative quantum yield determination.
Protocol Steps
A. Solution Preparation
-
Sample Stock Solution: Prepare a concentrated stock solution of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one in a suitable spectroscopy-grade solvent (e.g., ethanol, n = 1.361).
-
Standard Stock Solution: Prepare a concentrated stock solution of Quinine Sulfate in 0.1 M H₂SO₄ (n = 1.333).
-
Working Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that their absorbance values at the selected excitation wavelength will span the range of approximately 0.02 to 0.1[10]. Prepare a solvent-only blank for each solvent used.
B. Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Determine an appropriate excitation wavelength (λex) where both the sample and the standard exhibit significant absorbance.
-
Autozero the instrument using a cuvette filled with the appropriate solvent blank.
-
Measure and record the full absorbance spectrum for each dilution of the sample and the standard.
-
Precisely note the absorbance value at λex for every solution. Use the same quartz cuvette for all measurements to minimize errors[7].
C. Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize. Ensure the instrument's emission correction files are active.
-
Set the excitation wavelength to the λex chosen in the previous section.
-
Crucially, set the excitation and emission slit widths and keep these settings identical for all subsequent measurements of both the sample and the standard. [3][7]
-
Fill a 10 mm fluorescence cuvette with the solvent blank and record its emission spectrum. This will be used for background subtraction.
-
Sequentially measure the emission spectrum for each dilution of the sample and the standard. Ensure the emission range is set wide enough to capture the entire fluorescence band.
D. Data Analysis and Calculation
-
Spectral Correction: Subtract the corresponding solvent blank's emission spectrum from each of the sample and standard spectra.
-
Integration: Calculate the integrated fluorescence intensity (the area under the curve) for each background-corrected emission spectrum[17]. Most instrument software packages have a built-in function for this.
-
Plotting: For both the sample and the standard, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λex (x-axis).
-
Gradient Determination: Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad). A high coefficient of determination (R² > 0.99) validates the quality of the data and confirms the absence of inner filter effects[11].
-
Final Calculation: Use the determined gradients, the known quantum yield of the standard, and the refractive indices of the solvents to calculate the quantum yield of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one using the primary equation.
| Parameter | Symbol | Example Value (Sample) | Example Value (Standard) |
| Quantum Yield | Φ | To be determined (ΦX) | 0.546 (ΦST) |
| Solvent | - | Ethanol | 0.1 M H₂SO₄ |
| Refractive Index | n | 1.361 (nX) | 1.333 (nST) |
| Gradient | Grad | From plot (GradX) | From plot (GradST) |
Potential Sources of Error and Best Practices
-
Sample Purity: Impurities, especially fluorescent ones, can drastically alter the results. Ensure the sample is of the highest possible purity[12].
-
Photodegradation: Some compounds can degrade upon exposure to the excitation light. Minimize exposure time and check for changes in absorbance before and after fluorescence measurements.
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of many compounds. For highly sensitive measurements, particularly for phosphorescence, de-aerating the solutions by bubbling with an inert gas (e.g., nitrogen or argon) may be necessary[12].
-
Instrumental Artifacts: Always ensure the spectrofluorometer's emission spectra are corrected for the wavelength-dependent response of the detector and monochromators[3].
By adhering to the detailed protocols and understanding the causality behind each experimental step, researchers can confidently and accurately determine the photoluminescence quantum yield of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, a vital parameter for its successful application in scientific and industrial research.
References
-
Link, M. F., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A. [Link]
-
Link, M. F., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A. [Link]
-
Link, M. F., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A. [Link]
-
Link, M. F., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. PubMed. [Link]
-
Edinburgh Instruments. (2023). Relative Quantum Yield. [Link]
-
Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Thurber, A. E., et al. (2004). Rayleigh-calibrated fluorescence quantum yield measurements of acetone and 3-pentanone. Applied Optics. [Link]
-
Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]
-
Edinburgh Instruments. (2025). Our Top Tips for Preparing Solutions for Quantum Yield Measurements. YouTube. [Link]
-
Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
-
Hanson, K., et al. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]
-
Valeur, B., et al. (2009). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution. Pure and Applied Chemistry. [Link]
-
Slooff, L. H., et al. (2007). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optics Express. [Link]
-
NPTEL-NOC IITM. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
AZoM. (2025). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. [Link]
-
Agilent. Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. [Link]
-
Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]
-
Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Wang, Z., et al. (2025). Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements. MDPI. [Link]
-
Schaber, J., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence. [Link]
-
Chemistry 465. Fluorescence Spectroscopy. [Link]
-
ResearchGate. (2022). Quantum yield calculation by fluorescence and UV spectroscopy? [Link]
-
Sahoo, H., et al. (2016). Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]
-
MDPI. (2023). Solution-State Studies, X-ray Structure Determination and Luminescence Properties of an Ag(I) Heteroleptic Complex Containing 2,9-Bis(styryl)-1,10-phenanthroline Derivative and Triphenylphosphine. [Link]
-
ScienceDirect. (2024). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. [Link]
-
RSC Publishing. (2011). Syntheses, structural characterization and photophysical properties of 4-(2-pyridyl)-1,2,3-triazole rhenium(i) complexes. Dalton Transactions. [Link]
-
Beilstein Journals. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]
-
University of Groningen. (2023). Photophysical and electrochemical properties of meso -tetrathien-2′-yl porphyrins compared to meso -tetraphenylporphyrin. [Link]
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- 5. d-nb.info [d-nb.info]
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- 15. researchgate.net [researchgate.net]
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- 17. faculty.fortlewis.edu [faculty.fortlewis.edu]
Application Notes and Protocols for the Step-by-Step Friedel-Crafts Acylation of Triphenylethanone Derivatives
Introduction: Strategic Importance of Triphenylethanone Scaffolds and the Role of Friedel-Crafts Acylation
Triphenylethanone and its derivatives represent a critical class of chemical scaffolds in medicinal chemistry and materials science. Their unique three-dimensional structure and electronic properties make them valuable precursors for a wide range of biologically active molecules, including selective estrogen receptor modulators (SERMs), and functional materials. The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the formation of carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Friedel-Crafts acylation for the synthesis of triphenylethanone derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, critical parameters, and troubleshooting strategies, ensuring a robust and reproducible synthetic outcome.
The Chemical Principle: Unraveling the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4][5] The overall transformation involves the introduction of an acyl group (R-C=O) onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[4][6]
The reaction proceeds through a well-defined, multi-step mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst interacts with the acylating agent (an acyl halide or anhydride) to form a highly electrophilic intermediate, the acylium ion.[7] This species is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[6][7][8]
-
Electrophilic Attack: The electron-rich aromatic ring of the triphenylethylene precursor acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4][9] This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][10]
-
Restoration of Aromaticity: A weak base, typically the halide ion from the Lewis acid complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product.[6][11] The catalyst is also regenerated in this step.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Design and Optimization: A Strategic Approach
The success of a Friedel-Crafts acylation hinges on careful consideration of several key experimental parameters.
Reagent Selection and Stoichiometry
| Reagent/Parameter | Recommendation | Rationale |
| Aromatic Substrate | Triphenylethylene or its derivatives | The electron-rich nature of the aromatic rings is crucial for the electrophilic attack. |
| Acylating Agent | Acyl chlorides or anhydrides | Acyl chlorides are generally more reactive. Anhydrides can be used as a less aggressive alternative. |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Highly effective, but other Lewis acids like FeCl₃ or ZnCl₂ can be employed.[6][12] The choice may depend on substrate sensitivity. |
| Solvent | Anhydrous, non-polar solvents (e.g., Dichloromethane, Carbon Disulfide) | Must be inert to the reaction conditions and capable of dissolving the reagents. The absence of water is critical to prevent catalyst deactivation.[1] |
| Stoichiometry | Catalyst: ~1.1 - 1.3 equivalents | A slight excess of the catalyst is often used to drive the reaction to completion, as it can complex with the product ketone.[13] |
Reaction Conditions
| Condition | Recommendation | Rationale |
| Temperature | 0 °C to room temperature | The initial addition of reagents is often performed at low temperatures to control the exothermic reaction. The reaction may then be allowed to warm to room temperature. |
| Reaction Time | 1 - 24 hours | Monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to exclude moisture, which would otherwise react with and deactivate the Lewis acid catalyst.[1] |
Detailed Step-by-Step Laboratory Protocol
This protocol provides a general framework for the Friedel-Crafts acylation of a triphenylethylene derivative. Note: All glassware must be thoroughly dried before use.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. byjus.com [byjus.com]
- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: Doping Concentrations of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one in Polymer Matrices
Target Audience: Researchers, materials scientists, and optical drug development professionals. Application Areas: Solid-state luminescent materials, bio-imaging probes, optical memory, and anti-counterfeiting technologies.
Introduction & Mechanistic Causality
The rational design of purely organic room-temperature phosphorescence (RTP) materials requires a delicate balance between promoting intersystem crossing (ISC) and suppressing non-radiative decay pathways. 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPPE) is a prototypical luminogen that leverages both structural twisting and heteroatom doping to achieve tunable emission.
The photophysical causality of TPPE relies on two primary structural features:
-
The Carbonyl (Ethanone) Core: According to El-Sayed’s rule, the presence of the carbonyl group provides strong spin-orbit coupling (SOC), facilitating efficient
intersystem crossing [1]. -
The Pyridine Moiety: The pyridin-4-yl ring acts as a potent hydrogen-bond acceptor. When doped into a hydroxyl-rich polymer matrix like Poly(vinyl alcohol) (PVA), the pyridine nitrogen forms extensive intermolecular hydrogen bonds.
The Causality of Polymer Doping:
In dilute solutions, TPPE exhibits negligible emission due to rapid non-radiative decay driven by the free rotation of its phenyl and pyridine rings. However, embedding TPPE into a rigid polymer matrix restricts intramolecular motions (RIM). Furthermore, the polymer acts as a physical barrier against triplet oxygen (
Photophysical Pathway Visualization
To understand the necessity of precise doping concentrations, one must first visualize the competing excited-state transitions. The diagram below illustrates how the polymer matrix selectively rescues the triplet state from non-radiative decay.
Diagram 1: Photophysical mechanism of TPPE highlighting the triplet stabilization by the polymer matrix.
Quantitative Data: Concentration-Dependent Photophysics
The choice of polymer matrix and the exact doping concentration dictate the optical readout. PVA provides superior hydrogen bonding compared to Poly(methyl methacrylate) (PMMA), leading to significantly longer RTP lifetimes [3].
Table 1: Photophysical properties of TPPE doped in polymer matrices at varying concentrations.
| Matrix | Doping Conc. (wt%) | Dispersion State | Fluorescence | RTP | RTP Lifetime ( | Phosphorescence QY ( |
| PVA | 0.1% | Monomeric | 420 nm | 510 nm | ~450 ms | 12.5% |
| PVA | 1.0% | Monomeric | 425 nm | 515 nm | ~410 ms | 11.2% |
| PVA | 5.0% | Aggregated | 440 nm | 530 nm | ~120 ms | 4.1% |
| PVA | 10.0% | Highly Aggregated | 455 nm | 545 nm | ~35 ms | < 1.0% |
| PMMA | 0.1% | Monomeric | 415 nm | 495 nm | ~85 ms | 2.3% |
Data Interpretation: Optimal RTP is achieved at 0.1 wt% to 1.0 wt% in PVA. At concentrations
Experimental Protocols: Preparation and Validation
The following protocol details the preparation of 1.0 wt% TPPE/PVA films. This protocol is designed as a self-validating system , ensuring that any failure in matrix rigidification or degassing is immediately identifiable during the validation checkpoint.
Protocol 1: Solvent Casting of TPPE/PVA Films
Step 1: Matrix Dissolution
-
Action: Dissolve 2.0 g of PVA (Mw ~89,000, 99% hydrolyzed) in 20 mL of ultra-pure deionized water at 90°C under vigorous magnetic stirring for 2 hours.
-
Causality: High-temperature dissolution ensures the complete breakdown of crystalline PVA domains, which is necessary to create a homogenous amorphous network capable of uniformly encapsulating the TPPE dopant.
Step 2: Dopant Integration
-
Action: Prepare a stock solution of TPPE in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. Add 2.0 mL of this stock (containing 20 mg of TPPE) dropwise to the cooled (room temperature) PVA solution.
-
Causality: DMSO is chosen because it is miscible with water and effectively solvates the highly hydrophobic triphenyl core of TPPE, preventing premature precipitation and ensuring monomeric dispersion (1.0 wt% relative to PVA mass).
Step 3: Degassing and Casting
-
Action: Transfer the mixture to a vacuum desiccator and apply a dynamic vacuum (-0.1 MPa) for 30 minutes. Cast the degassed solution onto a leveled, dust-free quartz petri dish.
-
Causality: Vacuum degassing removes dissolved oxygen and micro-bubbles. Entrapped oxygen acts as a direct triplet quencher via energy transfer (
), which would fatally compromise the RTP readout.
Step 4: Controlled Evaporation
-
Action: Dry the film in a dark, convection oven at 40°C for 48 hours.
-
Causality: Slow evaporation at a moderate temperature prevents the phase separation of TPPE from the PVA matrix. Rapid boiling of the solvent would cause the TPPE to aggregate, shifting the emission from RTP to AIE fluorescence.
Protocol 2: Self-Validating Optical Characterization
To ensure the integrity of the prepared films, execute the following validation steps:
-
The Visual Afterglow Check: Expose the dried film to a 365 nm UV lamp for 10 seconds in a dark room. Turn off the lamp.
-
Validation: A visible green afterglow lasting > 1 second confirms successful triplet stabilization. If the emission vanishes instantaneously, the matrix is either too heavily doped (TTA occurring) or oxygen has permeated the film.
-
-
Vacuum vs. Ambient Lifetime Measurement: Place the film in a Time-Resolved Emission Spectrometer (TRES). Measure the emission lifetime (
) at 515 nm in ambient air, and then under high vacuum ( Torr).-
Validation: A true phosphorescent system will show a significantly longer lifetime under vacuum compared to ambient air. If the lifetimes are identical, the emission is likely delayed fluorescence (TADF) rather than pure RTP.
-
Experimental Workflow Visualization
Diagram 2: Step-by-step experimental workflow for TPPE polymer doping and validation.
References
- Title: Room-temperature phosphorescence from purely organic materials Source: CCS Chemistry / ResearchGate URL
- Source: Accounts of Materials Research (ACS)
- Title: Circularly Polarized Organic Room Temperature Phosphorescent Materials Source: Interdisciplinary Academic Info URL
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPE-Py) Production
Welcome to the specialized technical support portal for the synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPE-Py) . This portal is designed for researchers and drug development professionals facing bottlenecks in the palladium-catalyzed
Executive Summary & Mechanistic Bottlenecks
The synthesis of TPE-Py via the cross-coupling of 1,2,2-triphenylethanone and 4-bromopyridine presents a formidable dual-challenge. First, the formation of a highly congested quaternary
Troubleshooting FAQs
Q1: Why does my reaction stall at <20% conversion when using standard Pd(PPh3)4?
A1: Traditional ligands like PPh
Q2: I am observing significant dehalogenation of 4-bromopyridine instead of the cross-coupled product. How do I fix this?
A2: Dehalogenation (hydrodebromination) occurs when
Q3: What is the optimal base and solvent system for generating the enolate of 1,2,2-triphenylethanone?
A3: The
Catalyst & Ligand Performance Data
The following table summarizes the quantitative performance of various catalytic systems in the
| Catalyst System | Ligand Steric/Electronic Profile | Base | Conversion (%) | Primary Observation / Mechanistic Result |
| Pd(OAc) | Small, neutral | NaOtBu | < 20% | Catalyst poisoning by pyridine; stalled reaction. |
| Pd | Bidentate, wide bite angle | Cs | 45% | Significant dehalogenation of 4-bromopyridine. |
| Pd(OAc) | Highly bulky, electron-rich | NaOtBu | 82% | Good yield; accelerates reductive elimination[1]. |
| Pd | Extremely bulky biaryl | KHMDS | 92% | High turnover; prevents pyridine coordination[7]. |
| (DtBPF)PdCl | Bulky bidentate, large bite angle | NaOtBu | > 95% | Excellent yield; air-stable precatalyst[6]. |
Standard Operating Procedure (SOP): Pd-Catalyzed -Arylation for TPE-Py
Self-Validating Protocol: This procedure utilizes (DtBPF)PdCl
Step-by-Step Methodology:
-
Preparation of the Schlenk Tube: Flame-dry a 50 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x to ensure a strictly anhydrous environment).
-
Reagent Loading: Under a positive flow of Argon, charge the tube with 1,2,2-triphenylethanone (1.0 mmol, 272 mg), 4-bromopyridine hydrochloride (1.1 mmol, 214 mg), and the (DtBPF)PdCl
catalyst (0.02 mmol, 2 mol% loading)[6]. -
Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg). (Note: 2.5 equivalents are required because 1.0 eq is immediately consumed to neutralize the 4-bromopyridine hydrochloride salt).
-
Solvent Addition: Inject 10 mL of anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 105 °C for 12 hours. Vigorous stirring (800 rpm) is mandatory to overcome mass transfer limitations in the heterogeneous base suspension.
-
Workup & Validation: Cool the vessel to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, explicitly highlighting where steric hindrance impacts the synthesis of TPE-Py.
Fig 1. Pd-catalyzed α-arylation cycle highlighting sterically bottlenecked reductive elimination.
References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. URL:[Link]
-
Cao, C., et al. (2011). Palladium-Catalyzed α-Ketone Arylation under Mild Conditions. European Journal of Organic Chemistry, 2011(8), 1570-1574. URL:[Link]
-
Lee, H.-E., et al. (2020). Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. Catalysts, 10(8), 861. URL:[Link]
-
Chobanian, H. R., et al. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives [mdpi.com]
Technical Support Center: Optimizing Thermal Stability of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one Thin Films
Welcome to the technical support guide for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPPE) thin films. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fabrication and characterization of TPPE thin films, with a specific focus on maximizing their thermal stability. The guidance provided herein is based on established principles of materials science and thin-film physics.
Frequently Asked Questions (FAQs)
Q1: What is 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPPE) and why is its thermal stability in thin-film form important?
A1: 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex organic small molecule. Like many organic materials, it is being explored for applications in electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[1]. In these applications, the material is used as an ultra-thin film, often just nanometers thick[2]. The thermal stability of these films is critical because device fabrication often involves heating steps, and the operational lifetime of a device can be limited by thermal degradation[3]. Poor thermal stability can lead to film dewetting, crystallization, or chemical decomposition, all of which degrade device performance and reliability.
Q2: What are the primary factors that influence the thermal stability of TPPE thin films?
A2: The thermal stability of a molecular thin film is not just an intrinsic property of the molecule itself but is heavily influenced by the processing conditions. The key factors include:
-
Deposition Method: The technique used to create the film (e.g., thermal evaporation, organic vapor phase deposition) significantly impacts molecular packing and film morphology[2][4].
-
Deposition Parameters: Within a given method, parameters like substrate temperature and deposition rate are critical. These control the surface mobility of molecules during film growth, affecting the final film density and molecular arrangement[1][5].
-
Substrate & Interface: The nature of the substrate and any interfacial layers can dictate molecular orientation and adhesion, which in turn affects thermal stability[3][6].
-
Post-Deposition Annealing: Controlled heating and cooling cycles after deposition can be used to relax the film into a more stable thermodynamic state.
Q3: Which techniques are essential for characterizing the thermal stability of TPPE thin films?
A3: A multi-technique approach is necessary for a comprehensive understanding. The most common and powerful methods are:
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, directly indicating the decomposition temperature of the material[7].
-
Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with phase transitions, such as the glass transition (Tg) or melting (Tm), which are crucial indicators of a film's stable operating range[7].
-
Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): These imaging techniques are used to observe the film's surface morphology before and after thermal stress to identify structural changes like dewetting or crystallite formation.
Troubleshooting Guide: Common Experimental Issues
Q1: My TPPE thin film shows a lower decomposition temperature in TGA than expected for the bulk powder. What is the likely cause?
A1: This is a common observation and can stem from several factors related to the high surface-area-to-volume ratio in thin films:
-
Cause A: Poor Film Morphology & Low Packing Density: If the film is porous or has a low density, thermal energy can more easily break intermolecular bonds, and outgassing of decomposition products is facilitated. This is often a result of suboptimal deposition conditions. For organic materials, the deposition rate and substrate temperature must be carefully controlled to avoid creating a disordered, unstable film[1].
-
Solution A: Optimize Deposition Parameters. Systematically vary the substrate temperature during deposition. A common starting point is a temperature around 0.8 to 0.9 times the material's glass transition temperature (Tg). This provides molecules with enough surface mobility to find stable, densely packed arrangements without causing re-evaporation[5]. Also, reduce the deposition rate (e.g., <0.5 Å/s). Slower rates allow more time for molecular rearrangement into thermodynamically favorable states[4].
-
Cause B: Residual Solvent or Impurities: If your source material is not sufficiently purified or if you are using a solution-based deposition method, trapped solvent molecules can act as plasticizers, lowering the energy required for molecular motion and subsequent decomposition.
-
Solution B: Material Purification and Pre-deposition Degassing. Ensure your TPPE source material is purified via sublimation or chromatography. Before deposition in a vacuum system, thoroughly degas the source material by gently heating it below its sublimation temperature until the chamber pressure stabilizes.
Q2: After annealing my film below its decomposition temperature, AFM imaging shows the formation of large, irregular islands. How can I prevent this dewetting?
A2: The phenomenon you are describing is thermally induced dewetting, where the film ruptures to minimize its surface energy.
-
Cause A: Poor Substrate Adhesion: If the interfacial energy between the TPPE film and the substrate is high, the film is thermodynamically unstable. Upon heating, molecules gain enough mobility to agglomerate, minimizing contact with the unfavorable substrate.
-
Solution A: Substrate Surface Engineering. The interaction between the film and the substrate is critical for thermal stability[3].
-
Cleaning: Ensure the substrate (e.g., Si/SiO2) is impeccably clean using a piranha or RCA cleaning protocol followed by UV-Ozone treatment.
-
Interfacial Layers: Introduce a self-assembled monolayer (SAM), such as octyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), on the substrate. These layers can modify the surface energy to better match the TPPE film, promoting adhesion and preventing dewetting[3].
-
-
Cause B: Film Thickness is Below the Critical Stability Limit: Very thin films (< 20 nm) are more prone to dewetting due to the dominance of surface energy effects.
-
Solution B: Increase Film Thickness or Use an Encapsulation Layer. If your application allows, increasing the film thickness can improve stability. Alternatively, depositing a thin, inert capping layer (e.g., AlOx) on top of the TPPE film can mechanically constrain it, significantly increasing the temperature at which dewetting and desorption occur[8].
Q3: The DSC thermogram of my TPPE film shows a very broad or non-existent glass transition (Tg), making it difficult to assess stability. What does this indicate?
A3: A sharp, well-defined Tg is characteristic of a uniform, amorphous glass. A broad or absent Tg points to heterogeneity within your film.
-
Cause: Structural Inhomogeneity. Your film likely consists of a mix of environments: regions of high and low density, and potentially nanoscale crystalline domains within the amorphous matrix. This structural diversity causes different parts of the film to transition from a glassy to a rubbery state over a wide temperature range. This can be caused by depositing onto a cold substrate, which quenches molecules in unstable configurations.
-
Solution: Implement a Post-Deposition Annealing Protocol. To create a more uniform and stable glass, a carefully controlled annealing cycle is required.
-
Heat the as-deposited film to a temperature slightly above the expected Tg (e.g., Tg + 15 K)[9]. This provides enough thermal energy for the entire film to enter the supercooled liquid state, erasing the as-deposited structural heterogeneity.
-
Hold at this temperature for a short period (e.g., 5-10 minutes) to ensure thermal equilibrium.
-
Cool the film down slowly (e.g., 1-2 K/min) through the glass transition region. Slow cooling allows the molecules to arrange into a more relaxed, lower-energy, and more uniform glassy state. A subsequent DSC scan should reveal a much sharper and more distinct Tg.
-
Data Presentation & Experimental Protocols
Table 1: Recommended Deposition Parameters for TPPE Thin Films
| Parameter | Recommended Range | Rationale |
| Deposition Method | Vacuum Thermal Evaporation | Provides high purity films and precise control over thickness and rate for small organic molecules[4][10]. |
| Base Pressure | < 5 x 10⁻⁷ Torr | Minimizes incorporation of background gases (O₂, H₂O) which can create defects and act as quenching sites. |
| Substrate Temperature | 298 K - 350 K | Controls molecule surface mobility. Higher temperatures can create denser, more stable films, but must be kept below the material's desorption temperature[5]. |
| Deposition Rate | 0.1 - 0.5 Å/s | Slow deposition allows molecules sufficient time to equilibrate on the surface, promoting the formation of a dense, stable glass[1]. |
| Film Thickness | > 30 nm | Thicker films are generally more resistant to dewetting and have properties closer to the bulk material[11]. |
Protocol 1: Vacuum Thermal Evaporation of TPPE
-
Substrate Preparation: Clean a silicon wafer coupon with a 100 nm thermal oxide layer by sonicating sequentially in acetone, and isopropanol (10 min each). Dry with N₂ gas. Treat with UV-Ozone for 15 minutes to create a hydrophilic, high-energy surface.
-
Source Preparation: Load 50 mg of purified TPPE powder into a low-temperature effusion cell with a quartz crucible.
-
System Pump-down: Mount the substrate and load it into the vacuum chamber. Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr.
-
Source Degassing: Gently ramp the temperature of the effusion cell to ~20-30°C below the sublimation temperature of TPPE. Hold until the chamber pressure recovers and stabilizes.
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., 313 K).
-
Open the shutter to the effusion cell and ramp the temperature until a stable deposition rate of 0.2 Å/s is achieved, as monitored by a quartz crystal microbalance.
-
Deposit the film to the desired thickness (e.g., 50 nm).
-
-
Cool-down: Close the effusion cell shutter and allow the substrate to cool to room temperature under vacuum before venting the chamber.
Protocol 2: Thermal Stability Analysis using TGA/DSC
-
Sample Preparation: For thin films, carefully scrape the deposited film from several substrates using a clean razor blade to accumulate enough mass (~2-5 mg). For direct film-on-substrate analysis, use specialized thin-film DSC sensors if available.
-
TGA Analysis:
-
Place the collected material in an aluminum TGA pan.
-
Use an inert atmosphere (N₂ gas) with a flow rate of 50 mL/min.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature at a rate of 10°C/min up to a temperature well above the expected decomposition (e.g., 600°C).
-
The onset of weight loss corresponds to the decomposition temperature (Td).
-
-
DSC Analysis:
-
Place the collected material in a sealed aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Use an inert atmosphere (N₂ gas).
-
Perform a heat-cool-heat cycle to observe the glass transition and any melt/crystallization events:
-
First Heat: Ramp from 30°C to a temperature above the expected Tg but below Td at 10°C/min. This erases the material's thermal history.
-
Cool: Cool the sample at 10°C/min back to 30°C.
-
Second Heat: Ramp again from 30°C at 10°C/min. The step-change in the heat flow curve during this scan provides a clear measurement of the glass transition temperature (Tg)[7].
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for fabrication and thermal analysis of TPPE thin films.
Troubleshooting Logic Diagram: Poor Film Morphology
Caption: Troubleshooting guide for common causes of poor film morphology.
References
-
Thermal Analysis of Thin Films – TAL - C-Therm Technologies. (2024, January 2). Available from: [Link]
-
Thin Film Deposition | Techniques and Systems. (2019, February 23). Korvus Technology. Available from: [Link]
-
Thermal characterization of thin films: A chip-based approach for in-plane property analysis. (2024, June 24). Applied Physics Letters. Available from: [Link]
-
Bao, Z., Dodabalapur, A., & Lovinger, A. J. (2004). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Chemistry of Materials. Available from: [Link]
-
Thin Films Deposition of Organic Materials. (2019, September 25). VacCoat. Available from: [Link]
-
Thin film Characterization Techniques. (2019, May 23). SlideShare. Available from: [Link]
-
Cahill, D. G. (2013). Measuring the thermal conductivity of thin films: 3 omega and related electrothermal methods. Annual Review of Heat Transfer. Available from: [Link]
-
Roberts, G. G. (n.d.). Organic Thin Film Deposition Techniques. Semantic Scholar. Available from: [Link]
-
Bishop, C. B., et al. (2017). Influence of Molecular Shape on the Thermal Stability and Molecular Orientation of Vapor-Deposited Organic Semiconductors. The Journal of Physical Chemistry Letters. Available from: [Link]
-
Balk, P. I., et al. (1976). Investigation of the thermal properties of thin aluminum films. Journal of Experimental and Theoretical Physics. Available from: [Link]
-
Investigating The Thermal And Kinetic Stability Of Thin Films Of Molecular Glasses. (2022, September 17). American Physical Society. Available from: [Link]
-
Thin Film Deposition Techniques: A Comprehensive Review. (2024, November 21). SSRN. Available from: [Link]
-
Controlling the Thermal Stability of Thin Films by Interfacial Engineering. (2006, January 24). Materials Research Laboratory, University of Illinois. Available from: [Link]
-
Ruiz-Ruiz, M., et al. (2024). Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization. The Journal of Physical Chemistry B. Available from: [Link]
-
Lu, C., et al. (2026, February 28). Thermal Operational Stability in Organic Thin Film Transistors: The Critical Role of Interface Composition and Deposition Conditions. Advanced Materials Technologies. Available from: [Link]
-
Schöll, A., et al. (2006). Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers. Journal of Materials Research. Available from: [Link]
Sources
- 1. vaccoat.com [vaccoat.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thermal Operational Stability in Organic Thin Film Transistors: The Critical Role of Interface Composition and Deposition Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlling the Thermal Stability of Thin Films by Interfacial Engineering | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 7. Thermal Analysis of Thin Films – TAL [ctherm.com]
- 8. Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Deposition Techniques: A Comprehensive Review [article.innovationforever.com]
- 11. DSpace [repository.upenn.edu]
Technical Support Center: Fluorescence Dynamics of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPPE)
Status: Operational Ticket ID: TPPE-FL-001 Subject: Troubleshooting Fluorescence Quenching & Signal Instability Assigned Specialist: Senior Application Scientist, Photophysics Division[1]
Executive Summary
You are working with 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (herein referred to as TPPE ).[1] This molecule belongs to a class of sterically hindered, propeller-shaped luminogens.[1][2] Unlike traditional planar dyes (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), TPPE typically exhibits Aggregation-Induced Emission (AIE) .[1]
If you are experiencing "quenching," it is likely due to one of three distinct physical phenomena:
-
Solvent-Mediated Rotation (The "Dark" Solution): The molecule is dissolved too well, allowing non-radiative decay (false quenching).[1]
-
Photoinduced Electron Transfer (PET): The pyridine moiety is coordinating with metal ions (Cu²⁺, Fe³⁺) or protons, killing the excited state.
-
ACQ in Crystalline State: Rare, but specific crystal packing can lead to
- stacking that quenches emission.[1]
Part 1: Diagnostic Hub
Visual Troubleshooting Matrix
Use this logic tree to identify the root cause of your signal loss.
Part 2: Technical Deep Dive (Q&A)
Module 1: The "Dark" Solution (AIE Phenomenon)
Q: I dissolved TPPE in pure HPLC-grade THF, but the Quantum Yield (QY) is near zero (<0.5%). Is my compound impure?
A: Likely not. Your compound is behaving correctly for an AIEgen.
-
Mechanism: TPPE possesses a "propeller-like" structure due to the three phenyl rings and one pyridine ring around the central ethane backbone.[1] In good solvents (THF, DCM), these rings rotate freely. This rotation activates the Restriction of Intramolecular Motion (RIM) channel, dissipating excited state energy as heat (non-radiative decay) rather than light.
-
Solution: You must induce aggregation.[1] Add a "poor" solvent (like water or hexane) to the THF solution. As the water fraction (
) increases (typically >70%), the molecules cluster, rotation is blocked, and the radiative channel opens.
Module 2: Analyte-Induced Quenching (PET)
Q: My aggregates were glowing blue/cyan, but the signal vanished after adding a test sample. Why?
A: You likely triggered Photoinduced Electron Transfer (PET) .[1]
-
The Culprit: The pyridine nitrogen atom is a Lewis base with a lone pair of electrons.
-
The Interaction: If your test sample contains transition metal ions (specifically paramagnetic ions like Cu²⁺ or Fe³⁺ ) or nitro-explosives (like picric acid), they bind to the pyridine.
-
The Consequence:
-
Excitation: TPPE absorbs a photon (
).[1] -
Electron Transfer: Instead of emitting a photon, an electron transfers from the excited fluorophore to the metal ion (or vice versa, depending on potentials).
-
Quenching: The system returns to the ground state non-radiatively.
-
-
Verification: Add EDTA (a strong chelator).[1] If fluorescence recovers, the quenching was caused by metal ions.
Module 3: Environmental Sensitivity (pH)
Q: Does pH affect the fluorescence intensity?
A: Yes. The pyridine ring is pH-sensitive (
-
Acidic Conditions (pH < 5): Protonation of the pyridine nitrogen forms a pyridinium cation. This increases the electron-withdrawing ability of the ring, altering the Intramolecular Charge Transfer (ICT) state. Depending on the specific donor-acceptor balance of your derivative, this usually leads to a red-shift in emission or complete quenching due to increased solubility (breaking aggregates).[1]
Part 3: Experimental Protocols
Protocol A: Validating the AIE Effect
Use this to confirm the baseline performance of your fluorophore.
-
Stock Solution: Prepare a 10 mM stock of TPPE in THF (Spectroscopic Grade).
-
Aliquot Preparation: Prepare 10 vials. Add 30 µL of stock to each.
-
Solvent Titration: Add THF and Water to each vial to achieve water fractions (
) of 0%, 10%, ... 90%. Keep total volume constant (e.g., 3 mL).-
Example (90% water): 30 µL Stock + 270 µL THF + 2.7 mL Water.[1]
-
-
Measurement: Measure PL spectra immediately.
-
Expected Result: Intensity should remain low until
, then rise exponentially (Turn-On).[1]
-
Protocol B: Stern-Volmer Quenching Assay
Use this to quantify the quenching efficiency of an analyte (e.g., Cu²⁺).
-
Baseline: Prepare a TPPE aggregate solution (e.g.,
) with stable emission ( ).[1] -
Titration: Add the quencher (Q) in small increments (e.g., 0–100 µM).
-
Plotting: Plot
vs. . -
Analysis: Fit to the Stern-Volmer equation:
[1]
Part 4: Mechanistic Visualization
Figure 2: Competition between Radiative and Non-Radiative Decay
References & Further Reading
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. (Foundational review on the RIM mechanism and TPE derivatives). [1]
-
Zhao, Z., et al. (2012). "Rational design of AIEgens for specific sensing of metal ions." Journal of Materials Chemistry. (Specifics on Pyridine-functionalized AIEgens for Cu2+ sensing).
-
Chen, S., et al. (2010). "Pyridinyl-functionalized tetraphenylethylene fluorogen for specifically sensing trivalent cations." Chemical Communications.[1] (Describes the PET quenching mechanism in pyridine-TPE systems).
-
Tang, B. Z., et al. (2001).[2] "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications.[1] (The seminal paper establishing the AIE protocol).
Disclaimer: This guide assumes standard laboratory conditions. Always consult the Safety Data Sheet (SDS) for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one before handling.
Sources
Technical Support Center: Recrystallization of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
This guide provides in-depth technical assistance for selecting an appropriate recrystallization solvent for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one and troubleshooting common issues encountered during the purification process. The principles and protocols outlined here are designed to be broadly applicable to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of an ideal recrystallization solvent?
A1: An ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest. This means the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2][3][4] Additionally, the solvent should either not dissolve impurities at all or keep them dissolved at all temperatures.[1][2] Other important characteristics include chemical inertness towards the compound, a relatively low boiling point for easy removal, and considerations for safety (low toxicity and flammability).[2][3][5]
Q2: How does the molecular structure of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one influence solvent selection?
A2: The structure of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one suggests a compound of moderate to low polarity. The three phenyl groups and the ethanone backbone are largely nonpolar, while the pyridin-4-yl group introduces a degree of polarity due to the nitrogen atom. The principle of "like dissolves like" is a good starting point; therefore, solvents of intermediate polarity are likely to be good candidates.[5][6] Extremely nonpolar solvents like hexanes may not sufficiently dissolve the compound even when hot, while highly polar solvents like water may not dissolve it at all.
Q3: Is it possible to use a mixed-solvent system for recrystallization?
A3: Yes, a mixed-solvent system is a valuable technique when no single solvent provides the ideal solubility characteristics.[1] This typically involves a "solvent/antisolvent" approach where the compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is sparingly soluble), which must be miscible with the "good" solvent, is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1][3][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was added). The solution is supersaturated. | 1. Reduce Solvent Volume: Heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again slowly.[2][7] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8][9] |
| Compound "Oils Out" Instead of Forming Crystals | The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. The solution is cooling too rapidly. | 1. Adjust Solvent Volume: Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point.[2][7] 2. Promote Crystallization: Stir the solution vigorously as it cools to break up the oil and encourage crystal nucleation.[2] 3. Change Solvent: Select a solvent with a lower boiling point.[2][7] 4. Slow Cooling: Allow the solution to cool more slowly to favor crystal formation over oiling out.[7] |
| Premature Crystallization in the Funnel During Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize before it passes through. | 1. Use Excess Hot Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. The excess can be evaporated after filtration.[2] 2. Pre-heat the Filtration Apparatus: Warm the funnel and receiving flask with hot solvent before filtration to minimize the temperature drop.[2] |
| Recrystallized Product is Still Impure | The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent did not effectively separate the compound from the impurities. | 1. Recrystallize Again: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[2][8] 2. Re-evaluate the Solvent: The impurities may have similar solubility properties in the chosen solvent. A different solvent or a mixed-solvent system may be necessary.[2] |
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.
Materials:
-
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (crude)
-
Selection of test solvents (see table below)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add 0.5 mL of a test solvent to each tube at room temperature.
-
Vortex or agitate the mixtures.
-
Observe and record the solubility. A suitable solvent should not dissolve the compound at room temperature.[10]
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.
-
Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound in a reasonable amount of hot solvent.[4]
-
-
Crystallization Upon Cooling:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If no crystals form, place the test tubes in an ice bath for 15-20 minutes.[9]
-
Observe and record the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Table of Potential Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Nonpolar | 69 | Good for nonpolar compounds; may have low solubility for the target compound.[6] |
| Toluene | Nonpolar | 111 | Good for aromatic compounds, but high boiling point can be difficult to remove.[6] |
| Ethyl Acetate | Intermediate | 77 | A good general-purpose solvent for compounds of intermediate polarity.[6] |
| Acetone | Intermediate | 56 | A versatile solvent, but its low boiling point can make it difficult to work with.[6] |
| 95% Ethanol | Polar | 78 | An excellent general-purpose solvent, particularly for moderately polar compounds.[6] |
| Methanol | Polar | 64 | Good for relatively polar compounds and is easily removed.[6] |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent due to the nonpolar nature of the phenyl groups.[6] |
Decision-Making Workflow for Solvent Selection
The following diagram illustrates the logical steps involved in selecting a suitable recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
-
Finding the best solvent for recrystallisation student sheet. [Link]
-
Problems in recrystallization - Biocyclopedia. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
-
Crystallization. [Link]
-
-
Recrystallization - Single Solvent. [Link]
-
Comparison of the polarity of organic solvents. [Link]
-
Summary of Common Crystallization Solvents. [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]
-
Experiment 2: Recrystallization. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Validation & Comparative
1H NMR spectral interpretation of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
High-Field vs. Benchtop NMR for Complex Aromatic Elucidation: A Case Study on 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Executive Summary & The Analytical Challenge
The structural elucidation of highly congested aromatic systems remains a benchmark test for Nuclear Magnetic Resonance (NMR) platforms. The molecule 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one (C₂₅H₁₉NO) presents a formidable analytical challenge: it contains exactly 19 protons, all of which are aromatic. With zero aliphatic protons to anchor the interpretation, the entire spectral density is compressed into a narrow 1.5 ppm window (7.10–8.60 ppm).
This comparison guide objectively evaluates the performance of 60 MHz benchtop NMR, 400 MHz standard high-field NMR, and 600 MHz ultra-high-field NMR in resolving this complex aromatic envelope. By dissecting the causality between magnetic field strength and spectral resolution, we provide a definitive workflow for researchers deciding between rapid benchtop screening and high-field structural elucidation.
Theoretical Causality: Field Strength vs. Spectral Overlap
The fundamental limitation of low-field (benchtop) NMR in aromatic analysis is not merely sensitivity, but the physics of scalar coupling. The appearance of an NMR multiplet is governed by the ratio of the chemical shift difference in Hertz (
-
Low-Field (60 MHz): At 60 MHz, 1.0 ppm corresponds to 60 Hz. For the 15 overlapping protons in the 7.15–7.50 ppm region of this molecule, the chemical shift differences between non-equivalent protons are often less than 10 Hz. Because the typical aromatic ortho-coupling (
Hz) is comparable to , the condition is met. This results in strong coupling (second-order spectra), characterized by severe roofing effects, complex unresolvable multiplets, and a loss of first-order multiplicity information[1]. -
High-Field (400–600 MHz): At 600 MHz, 1.0 ppm corresponds to 600 Hz. The
between the same protons expands proportionally, while remains constant. Here, , yielding pseudo-first-order spectra where distinct doublets and multiplets can be identified and integrated accurately, despite the immense inherent resolution differences between high-field and low-field instruments[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints to guarantee data integrity across all platforms.
Step 1: Sample Preparation
-
Action: Dissolve 15.0 mg of rigorously dried 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one in 0.60 mL of deuterated chloroform (CDCl₃).
-
Validation Checkpoint: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS resonance must be manually calibrated to exactly
0.00 ppm. The residual CHCl₃ peak acts as a secondary internal validator and must appear at 7.26 ppm with a symmetric Lorentzian line shape.
Step 2: Acquisition Parameters
-
Pulse Angle: 90° to ensure maximum transverse magnetization.
-
Relaxation Delay (
): Set to 10 seconds. -
Causality for
Choice: Bulky, quaternary-centered aromatic systems (like this tetrasubstituted ethanone) often lack efficient dipole-dipole relaxation pathways, leading to extended longitudinal relaxation times ( ). A ensures quantitative relaxation before the next pulse, preventing signal saturation and skewed integrals. -
Scans: 64 scans for 60 MHz (to overcome lower sensitivity); 16 scans for 400/600 MHz.
Step 3: Data Processing & Validation
-
Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation.
-
Validation Checkpoint: Integrate the entire aromatic envelope (7.10–8.60 ppm). The total integral must sum to exactly 19.0 protons relative to a known internal standard to confirm sample purity and complete relaxation.
Comparative Data & Spectral Interpretation
Expert Insight: Due to the severe steric bulk of the tetrasubstituted C2 carbon, rotation around the C1-C2 bond may be restricted on the NMR timescale at room temperature (
Table 1: Expected ¹H NMR Chemical Shifts & Resolution Comparison
| Proton Group | Expected Shift (ppm) | Multiplicity | Integration | 60 MHz Resolution | 400 MHz Resolution | 600 MHz Resolution |
| Pyridine | ~8.55 | dd | 2H | Resolved (Broad d) | Resolved (dd) | Resolved (dd) |
| Benzoyl ortho-H | ~7.70 | dd | 2H | Shoulder / Overlap | Resolved (dd) | Resolved (dd) |
| Benzoyl meta/para-H | ~7.35–7.50 | m | 3H | Unresolved Multiplet | Unresolved Multiplet | Partially Resolved |
| Pyridine | ~7.25–7.35 | dd | 2H | Unresolved Multiplet | Unresolved Multiplet | Partially Resolved |
| Gem-Diphenyl H | ~7.15–7.35 | m | 10H | Unresolved Multiplet | Unresolved Multiplet | Partially Resolved |
Table 2: Platform Performance Comparison
| Parameter | 60 MHz Benchtop NMR | 400 MHz High-Field NMR | 600 MHz Ultra-High-Field NMR |
| Magnetic Field Strength | 1.4 T | 9.4 T | 14.1 T |
| Larmor Dispersion ( | Low (60 Hz / ppm) | High (400 Hz / ppm) | Ultra-High (600 Hz / ppm) |
| Spectral Regime | Second-Order (Strong Coupling) | Pseudo-First-Order | First-Order |
| Cryogen Requirements | None (Permanent Magnet) | Liquid He / N₂ | Liquid He / N₂ |
| Primary Use Case | Reaction Monitoring, QC | Routine Structural Confirmation | De Novo Elucidation, 2D NMR |
Workflow Visualization
Decision matrix for NMR spectral elucidation of complex aromatic systems.
Conclusion & Recommendations
-
Benchtop NMR (60 MHz): Highly recommended for real-time reaction monitoring. Because the highly deshielded pyridine
-protons (~8.55 ppm) remain fully resolved even at 60 MHz, they serve as an excellent isolated signal for kinetic tracking or yield quantification without the need for cryogens[1]. -
High-Field NMR (400/600 MHz): Mandatory for de novo structural elucidation, impurity profiling, and resolving the dense 15-proton multiplet. A 600 MHz system equipped with 2D capabilities (HSQC/HMBC) is strictly required to definitively assign the sterically hindered gem-diphenyl rings and overcome the inherent limitations of 1D scalar coupling overlap.
References
-
Title: Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Is NMR Combined with Multivariate Regression Applicable for the Molecular Weight Determination of Randomly Cross-Linked Polymers Such as Lignin? (Benchtop vs High Field NMR Comparison) Source: ACS Omega URL: [Link]
Sources
FTIR Characterization of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one: ATR vs. KBr Transmission
Executive Summary & Analytical Challenge
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a sterically congested, highly conjugated aromatic ketone. Its structural complexity—featuring three phenyl rings and one 4-substituted pyridine ring—makes Fourier Transform Infrared (FTIR) spectroscopy an indispensable tool for its structural verification. For drug development professionals and materials scientists, selecting the correct FTIR sampling technique is as critical as the interpretation of the spectrum itself.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the classical Potassium Bromide (KBr) Pellet Transmission method for the solid-state characterization of this bulky aromatic intermediate, providing self-validating protocols and mechanistic insights into peak assignment.
Vibrational Mechanics & Expected Peak Assignments
To accurately characterize this molecule, we must understand the causality behind its vibrational modes. The extreme steric bulk around the alpha carbon restricts rotation, forcing specific conjugative interactions that dictate the spectrum.
-
Carbonyl (C=O) Stretch: Saturated acyclic ketones typically absorb near 1715 cm⁻¹. However, conjugation with the alpha-phenyl ring delocalizes the pi electrons, weakening the C=O bond and shifting the absorption to a lower wavenumber, typically in the 1680–1700 cm⁻¹ range[1].
-
Aromatic and Pyridine Framework: The sp² C-H stretching vibrations appear just above 3000 cm⁻¹ (expected 3030–3080 cm⁻¹ )[1]. The pyridine ring introduces a characteristic C=N stretching mode around 1595–1610 cm⁻¹ , which is distinct from the C=C aromatic stretches found between 1450 and 1580 cm⁻¹[2].
-
Fingerprint Diagnostics: The out-of-plane (OOP) C-H bending modes are highly diagnostic for substitution patterns. The three mono-substituted phenyl rings produce two intense bands near 700 cm⁻¹ and 750 cm⁻¹ [1]. The 4-substituted pyridine ring yields a distinct, singular OOP bend at 800–820 cm⁻¹ .
Comparative Methodology: ATR-FTIR vs. KBr Pellet
Selecting between ATR and KBr depends on whether the analytical goal is rapid screening or definitive, library-grade structural proof.
-
ATR-FTIR (Surface Reflection): Utilizes an evanescent wave that penetrates the sample surface. It requires zero sample preparation, eliminating the risk of moisture artifacts. However, because the depth of penetration is wavelength-dependent (deeper at lower wavenumbers), high-frequency peaks (like the 3000 cm⁻¹ C-H stretch) appear artificially weak compared to the fingerprint region[3].
-
KBr Pellet (Bulk Transmission): The analyte is dispersed in an IR-transparent KBr matrix. Because the IR beam passes entirely through the sample, it adheres strictly to the Beer-Lambert law. This provides superior sensitivity and sharper peaks for highly crystalline solids, making it ideal for definitive library matching[4]. However, KBr is hygroscopic; improper preparation introduces a broad O-H stretch artifact at ~3400 cm⁻¹ that can obscure data[5].
Experimental Workflow
Comparative FTIR analytical workflow for solid-state characterization and self-validation.
Self-Validating Experimental Protocols
Protocol A: ATR-FTIR Analysis
This protocol utilizes real-time background subtraction to ensure optical clarity.
-
Background Acquisition: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol). Acquire a 64-scan background spectrum.
-
Self-Validation: A completely flat baseline confirms the absence of cross-contamination.
-
-
Sample Application: Deposit ~3 mg of crystalline 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one directly onto the center of the crystal.
-
Pressure Engagement: Apply ~75 psi using the pressure anvil.
-
Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. High pressure forces the rigid crystalline solid to deform slightly, ensuring intimate optical contact with the crystal to generate sufficient absorbance[3].
-
-
Data Processing: Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution). Apply an ATR correction algorithm.
-
Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, scaling the high-wavenumber peaks to resemble standard transmission data.
-
Protocol B: KBr Pellet Transmission
This protocol uses baseline slope and the 3400 cm⁻¹ region to validate mechanical and chemical integrity.
-
Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Removing adsorbed water prevents the masking of critical high-frequency analyte peaks[5].
-
-
Milling: Grind 1 mg of the analyte with 100 mg of KBr in an agate mortar for exactly 2 minutes.
-
Causality: Particle size must be reduced below the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect, which causes asymmetric peak scattering and severe baseline drift.
-
-
Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then compress at 8 tons for 5 minutes.
-
Causality: The vacuum removes entrapped air, preventing opaque, fragile pellets. The extreme pressure cold-welds the KBr into a continuous, IR-transparent lattice[3].
-
-
Validation Check: Acquire the spectrum against an empty beam background.
-
Self-Validation: If the baseline transmittance is <70% (indicating poor grinding/scattering) or a broad peak appears at 3400 cm⁻¹ (indicating moisture ingress), the pellet is structurally compromised and the preparation must be rejected.
-
Quantitative Data: Peak Assignment Comparison
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | ATR-FTIR Profile | KBr Pellet Profile |
| C-H Stretch (sp²) | Phenyl / Pyridyl | 3030 – 3080 | Weak (Penetration artifact) | Medium-Strong, Sharp |
| C=O Stretch | Conjugated Ketone | 1680 – 1700 | Strong, distinct | Strong, distinct |
| C=N Stretch | Pyridine Ring | 1595 – 1610 | Medium | Medium-Strong |
| C=C Stretch | Aromatic Rings | 1450 – 1580 | Multiple sharp peaks | Multiple sharp peaks |
| C-H Out-of-Plane | 4-Substituted Pyridine | 800 – 820 | Strong | Strong |
| C-H Out-of-Plane | Mono-substituted Phenyl | 700 & 750 | Very Strong | Very Strong |
Conclusion
For the routine structural verification of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one during synthesis or scale-up, ATR-FTIR is the superior choice due to its rapid workflow and immunity to moisture artifacts. However, if the goal is to detect trace impurities, quantify the API, or submit a definitive spectrum for regulatory filing, the KBr Pellet method remains the gold standard. Its adherence to the Beer-Lambert law ensures that the critical high-wavenumber C-H stretches are accurately represented without the need for algorithmic correction.
References
- AZoOptics - How to Interpret FTIR Results: A Beginner's Guide.
- Specac Ltd - Why should I be using KBr Pellets.
- Shimadzu - Measurement Methods for Powder Samples.
- Chemistry LibreTexts - 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate - What does a "Pyridine- FTIR analysis" can tell me?
Sources
A Comparative Guide to the Structural Elucidation of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of analytical techniques for the structural determination of the novel organic compound, 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one. While single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state atomic arrangement, a comprehensive structural analysis often necessitates a multi-technique approach. This document will detail the SCXRD workflow and objectively compare its performance, sample requirements, and data output against complementary methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Powder X-ray Diffraction (PXRD).
Introduction: The Imperative of Unambiguous Structural Verification
The compound 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex, non-symmetrical ketone featuring multiple aromatic systems. Its structural complexity, including a quaternary carbon center, makes its precise characterization non-trivial. For drug development professionals and materials scientists, an unambiguous understanding of the three-dimensional structure is paramount. It dictates the molecule's physical properties, its potential intermolecular interactions (e.g., hydrogen bonding, π-stacking), and its ability to interact with biological targets. Single crystal X-ray diffraction offers this definitive insight by providing a precise 3D map of electron density within a crystalline matrix.[1][2]
The Gold Standard: Single Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the most powerful technique for determining the precise atomic arrangement of a crystalline compound.[3] It relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern provides detailed information on the unit cell dimensions, space group symmetry, and the exact coordinates of every atom in the molecule.[4]
Experimental Protocol: From Synthesis to Structure
Part A: Synthesis and Crystal Growth of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
The successful application of SCXRD is critically dependent on the availability of a high-quality single crystal, which can be a significant bottleneck.[5] The first step is the synthesis of the compound, followed by a meticulous crystallization process.
-
Step 1: Synthesis. A plausible synthetic route involves the reaction of a deprotonated pyridine derivative with a suitable ketone. For instance, a Claisen-Schmidt condensation or a related base-catalyzed aldol condensation could be employed.[6] A procedure adapted from similar syntheses would involve reacting 4-methylpyridine with an appropriate benzophenone precursor in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent such as tetrahydrofuran (THF).[7]
-
Step 2: Purification. The crude product must be purified to the highest possible degree, typically using column chromatography on silica gel, to remove any impurities that might hinder crystallization.
-
Step 3: Crystal Growth. This is often the most challenging step and requires screening various conditions.
-
Method: Slow evaporation is the most common technique. A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is prepared and left undisturbed, allowing the solvent to evaporate over several days or weeks.
-
Rationale: The slow removal of solvent allows molecules to organize themselves into a thermodynamically stable, ordered crystal lattice rather than crashing out as an amorphous powder. The choice of solvent is critical as it influences solubility and molecular packing.
-
Part B: Data Collection, Structure Solution, and Refinement
-
Step 1: Crystal Selection and Mounting. A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.[8]
-
Step 2: Data Collection. The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[8][9]
-
Step 3: Structure Solution. The collected data are processed to determine the unit cell parameters and space group. Initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.[10]
-
Step 4: Structure Refinement. The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11] The final refined structure provides precise bond lengths, bond angles, and torsional angles.
Caption: Decision workflow for structural analysis techniques.
Conclusion: An Integrated Approach to Structural Science
For the comprehensive and unambiguous structural elucidation of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, a single technique is insufficient. The most robust scientific approach involves a synergistic combination of methods. The journey begins with NMR and MS to confirm the molecular connectivity and formula of the synthesized compound. Following successful synthesis, efforts should be directed toward growing single crystals. If successful, SCXRD provides the definitive, high-resolution three-dimensional structure, which is the ultimate goal for detailed molecular understanding. In parallel, PXRD should be used to analyze the bulk powder to ensure phase purity and screen for potential polymorphism. This integrated workflow, leveraging the strengths of each technique, represents the gold standard in modern chemical research, ensuring data integrity and providing a complete picture of the molecule in both solution and the solid state.
References
-
NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved March 4, 2026, from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved March 4, 2026, from [Link]
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Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry - ACS Publications. (2023, January 10). Retrieved March 4, 2026, from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved March 4, 2026, from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved March 4, 2026, from [Link]
-
Exploring NMR Spectroscopy: A Window into Molecular Structure - Prime Scholars. (n.d.). Retrieved March 4, 2026, from [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Retrieved March 4, 2026, from [Link]
-
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Retrieved March 4, 2026, from [Link]
-
Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. (2025, April 15). Retrieved March 4, 2026, from [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). Retrieved March 4, 2026, from [Link]
-
Small Molecule Structure Characterisation - La Trobe University. (2025, November 28). Retrieved March 4, 2026, from [Link]
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12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments - Chemistry LibreTexts. (2022, September 24). Retrieved March 4, 2026, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved March 4, 2026, from [Link]
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Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination | Applied Physics Letters | AIP Publishing. (2024, July 3). Retrieved March 4, 2026, from [Link]
-
Crystallographer's Toolbox for Structure Determination - NanoImaging Services. (2022, May 16). Retrieved March 4, 2026, from [Link]
-
XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27). Retrieved March 4, 2026, from [Link]
-
Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016, February 3). Retrieved March 4, 2026, from [Link]
-
Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one - PrepChem.com. (n.d.). Retrieved March 4, 2026, from [Link]
-
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene | C46H32N4 | CID 90642886 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (2025, November 21). Retrieved March 4, 2026, from [Link]
-
Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine - ChemRxiv. (n.d.). Retrieved March 4, 2026, from [Link]
-
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline - MDPI. (2022, February 9). Retrieved March 4, 2026, from [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020, October 14). Retrieved March 4, 2026, from [Link]
-
Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives - ResearchGate. (2025, August 8). Retrieved March 4, 2026, from [Link]
-
SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL) - Connect Journals. (n.d.). Retrieved March 4, 2026, from [Link]
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Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - UCL Discovery. (n.d.). Retrieved March 4, 2026, from [Link]
-
Rajkumar, R., et al. (2015) Synthesis, Spectral Characterization, Single Crystal X-Ray Diffraction and DFT Studies of 4-((2,4,5-triphenyl-1H-imidazol-1-1-yl)methyl) Pyridine Derivatives. Journal of Molecular Structure, 1084, 74-81. - References - Scirp.org. (n.d.). Retrieved March 4, 2026, from [Link]
-
Crystal Structure and Hirshfeld Surface Analysis of 1,2-Bis((2-(Bromomethyl)Phenyl)Thio)Ethane and Two Polymorphs of 1,2-Bis((2-((Pyridin-2-ylthio)Methyl)Phenyl)Thio)Ethane - ResearchGate. (2015, June 17). Retrieved March 4, 2026, from [Link]
-
4-(4-{1,2,2-tris[4-(pyridin-4-yl)phenyl]ethenyl}phenyl)pyridine - Molport. (n.d.). Retrieved March 4, 2026, from [Link]
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Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry. (2022, March 15). Retrieved March 4, 2026, from [Link]
-
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI. (2025, July 1). Retrieved March 4, 2026, from [Link]
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- 11. mdpi.com [mdpi.com]
Mass spectrometry fragmentation patterns of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Publish Comparison Guide: Mass Spectrometry Profiling of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Executive Summary
In drug development and synthetic optimization, 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (hereafter TPPE ) represents a critical scaffold, often appearing as a reaction intermediate or a stable impurity in the synthesis of pyridine-based triaryl ethylene therapeutics (e.g., selective estrogen receptor modulators).
This guide objectively compares the mass spectrometry (MS) performance of TPPE against its non-heterocyclic analog, 1,1,2,2-Tetraphenylethanone (Benzopinacolone) . We analyze the distinct "Pyridine Effect" on ionization efficiency and fragmentation pathways, providing a validated roadmap for identifying this compound in complex matrices.
Part 1: The "Pyridine Effect" in Ionization
The substitution of a phenyl ring with a pyridin-4-yl moiety fundamentally alters the ionization physics compared to standard lipophilic hydrocarbons.
Comparative Ionization Performance
| Feature | TPPE (Product) | Benzopinacolone (Alternative) | Implication |
| Formula | C₂₅H₁₉NO | C₂₆H₂₀O | TPPE has a distinct odd mass (Nitrogen Rule). |
| Exact Mass | 349.1467 Da | 348.1514 Da | High-res MS easily distinguishes them. |
| Proton Affinity | High (Pyridine N) | Low (Carbonyl O only) | TPPE excels in ESI(+) ; Benzopinacolone requires APCI or EI. |
| ESI Sensitivity | Excellent (nM detection) | Poor (requires high conc.) | TPPE is detectable as a trace impurity; Alternative is not. |
| Charge Site | Localized on Pyridine N | Delocalized / Carbonyl | Dictates fragmentation direction (See Part 2). |
Expert Insight: In Electrospray Ionization (ESI), the pyridine nitrogen (
for conjugate acid) acts as a "charge trap." Unlike Benzopinacolone, which relies on weaker carbonyl protonation, TPPE forms a stablespecies that resists in-source fragmentation, providing a cleaner molecular ion for quantification.
Part 2: Fragmentation Mechanism & Pathways
The fragmentation of TPPE is governed by the competition between the stability of the Benzoyl cation and the Diphenyl(pyridin-4-yl)methyl cation .
Mechanism 1: Alpha-Cleavage (Dominant)
Upon collisional activation (CID or EI), the bond between the carbonyl carbon (C1) and the quaternary carbon (C2) is the weakest link.
-
Pathway A (Charge Retention on C2): The charge remains on the pyridine-containing fragment due to the basic nitrogen and resonance stabilization by two phenyl rings.
-
Fragment:
-
m/z: 244.11
-
Observation: Dominant in ESI-MS/MS (Low Collision Energy).
-
-
Pathway B (Charge Retention on C1): The charge remains on the benzoyl group.
-
Fragment:
-
m/z: 105.03
-
Observation: Dominant in EI (70 eV) and High-Energy CID.
-
Mechanism 2: Secondary Neutral Losses
-
From m/z 105: Loss of CO (28 Da)
Phenyl cation (m/z 77 ). -
From m/z 244: Loss of Pyridine or Phenyl radical is energetically unfavorable, making m/z 244 a "terminal" stable ion in many spectra.
Part 3: Visualized Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between Soft (ESI) and Hard (EI) ionization outcomes.
Figure 1: Fragmentation topology of TPPE. Blue path indicates ESI (soft) preference; Red path indicates EI (hard) preference. The m/z 244 ion is the diagnostic marker for the pyridine-substituted scaffold.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol which uses the m/z 244/105 ratio as a system suitability check.
Materials
-
Analyte: 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (TPPE).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (Critical for protonating Pyridine).
-
Instrument: Q-TOF or Triple Quadrupole MS.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve TPPE to 1 µg/mL.
-
Check: Solution must remain clear. Turbidity suggests precipitation of the free base; add more formic acid if necessary.
-
-
Direct Infusion (ESI+):
-
Flow rate: 10 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
MS/MS Acquisition (Daughter Scan):
-
Select Precursor: m/z 350.15 (
). -
Apply Collision Energy (CE) Ramp: 10 -> 40 eV.
-
-
Validation Criteria (The "Trust" Check):
-
At 10 eV: Spectrum should show >90% Precursor (m/z 350).
-
At 25 eV: The m/z 244 peak should appear as the Base Peak (100%).
-
At 40 eV: The m/z 105 peak should appear (<20% intensity relative to 244).
-
Note: If m/z 105 is dominant in ESI, check for in-source fragmentation (Cone voltage too high).
-
Part 5: Comparative Data Summary
| Parameter | TPPE (Product) | Benzopinacolone (Alternative) |
| Primary Precursor (ESI+) | 350.15 | 366.17 |
| Diagnostic Fragment 1 | 244.11 (Py-stabilized) | 243.12 (Trityl Cation) |
| Diagnostic Fragment 2 | 105.03 (Benzoyl) | 105.03 (Benzoyl) |
| Differentiation Key | Presence of m/z 244 (Even mass fragment from Even mass precursor indicates N-rule violation/presence). | Presence of m/z 243 (Odd mass fragment). |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. "Benzopinacolone Mass Spectrum." (Used for comparative baseline of the tetraphenyl analog). Link
Purity Assessment Methods for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one Using HPLC
Executive Summary: The Analytical Challenge
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a sterically hindered, highly aromatic ketone characterized by a basic pyridine moiety and a hydrophobic triphenyl core.[1][2][3] Its structural complexity presents two distinct analytical challenges:
-
Pi-Electron Density: The abundance of aromatic rings (three phenyls + one pyridine) creates significant hydrophobicity and potential for strong
interactions, often leading to excessive retention times on standard alkyl phases.[1][2][3] -
Basic Tailing: The pyridinyl nitrogen (pK
~5.[3][4]2) interacts with residual silanols on silica-based columns, causing peak tailing that can mask closely eluting impurities.[1][2][3]
This guide compares the industry-standard RP-HPLC (C18) method against high-selectivity Phenyl-Hexyl HPLC and orthogonal qNMR to determine the optimal purity assessment strategy for drug development workflows.
Comparative Analysis of Assessment Methodologies
The following table contrasts the performance of the primary HPLC method against alternative stationary phases and orthogonal techniques.
Table 1: Performance Matrix of Purity Assessment Methods
| Feature | Method A: Standard RP-HPLC (C18) | Method B: High-Selectivity HPLC (Phenyl-Hexyl) | Method C: qNMR (Orthogonal) |
| Principle | Hydrophobic interaction (Partitioning) | Nuclear Spin Resonance (Proton counting) | |
| Selectivity | Moderate.[1][2][3] Separates by polarity/hydrophobicity.[3][4] | High. Resolves structural isomers and aromatic impurities.[3][4] | Absolute. Quantifies purity without reference standards.[3][4][5] |
| Peak Shape | Prone to tailing (Pyridine-Silanol interaction).[1][2][3][4] | Excellent. | N/A (Spectral resolution). |
| Sensitivity (LOD) | High (UV @ 254 nm).[1][2][4] | High (UV @ 254 nm).[1][2][3][4] | Low (Requires >5 mg sample).[1][2][3][4] |
| Throughput | High (10-15 min run).[1][2][3][4] | Moderate (15-20 min run).[1][2][3] | Low (Manual acquisition/processing).[1][2][3][4] |
| Best For | Routine QC, Stability Testing.[3][4] | Impurity Profiling, Isomer Separation. | Reference Standard Qualification. |
Deep Dive: The Optimized HPLC Protocol
While C18 is the default for most organic molecules, the Phenyl-Hexyl stationary phase is superior for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one due to the "Pi-Selectivity" mechanism.[1][2][3] The phenyl rings in the stationary phase engage in stacking interactions with the analyte's four aromatic rings, offering separation power that alkyl chains (C18) cannot match.[2]
Experimental Protocol: High-Selectivity Purity Assay
A. Reagents & Materials
-
Analyte: 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (Crude or Purified).[1][2][3]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).
B. Instrument Parameters
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Equilibration |
| 2.0 | 30% | Isocratic Hold (Focus sample) |
| 12.0 | 90% | Linear Ramp (Elute hydrophobic parent) |
| 15.0 | 90% | Wash |
| 15.1 | 30% | Re-equilibration |
| 20.0 | 30% | End of Run |
D. Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of the substance.
-
Dissolution: Dissolve in 10 mL of 50:50 Acetonitrile:Water .
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial (protects from potential photodegradation).
Scientific Validation & Troubleshooting
Mechanism of Action: Why Phenyl-Hexyl?
In a standard C18 column, separation is driven purely by hydrophobicity.[3][4] Since the target molecule and its likely impurities (e.g., 1,2,2-triphenylethanone or polyphenyl byproducts) are all extremely hydrophobic, they may co-elute.[2][3]
-
The Fix: The Phenyl-Hexyl phase introduces a secondary separation mechanism.[1][3][4] The
-electrons of the stationary phase interact differently with the electron-deficient pyridine ring versus the electron-rich phenyl rings, pulling apart structurally similar impurities based on their electronic character, not just their size.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Pyridine interaction with silanols.[1][2][3] | Increase buffer ionic strength (to 25 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker.[1][2] |
| Split Peaks | Sample solvent too strong. | Dilute sample in mobile phase starting composition (30% ACN). |
| Ghost Peaks | Carryover from previous run.[1][3][4] | The molecule is sticky.[3][4] Add a needle wash step with 90% ACN/10% Water.[3][4] |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the decision logic for selecting the appropriate purity method based on the stage of drug development.
Caption: Decision matrix for selecting the optimal purity assessment technique based on development phase and impurity profile complexity.
References
-
Dolan, J. W. (2010).[2][3][4] "A Guide to HPLC Method Development." LCGC North America.[3][4] Link
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McCalley, D. V. (2010).[2][3][4] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[2][3] Journal of Chromatography A, 1217(6), 858-880.[1][2][3] Link[1][2]
-
Holzgrabe, U. (2010).[2][3][4] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2][3] Link[1][2]
- Context: Validates qNMR as a primary ratio method for absolute purity when reference standards are unavailable.
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Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3][4] Practical HPLC Method Development. Wiley-Interscience.[1][3][4]
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A Comparative Guide to the Thermal Analysis of Pyridine-Based Ethanones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Pyridine-based ethanones, a class of compounds integral to the synthesis of numerous therapeutic agents, demand rigorous characterization to ensure their stability, purity, and performance.[1] This guide provides an in-depth comparative thermal analysis of pyridine-based ethanones using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Thermal Analysis
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for characterizing APIs and excipients.[2] TGA and DSC, in particular, provide a wealth of information on the thermal stability, decomposition pathways, melting behavior, and polymorphic transitions of a material.[3][4] For pyridine-based ethanones, which serve as foundational scaffolds in many drug candidates, this data is crucial for:
-
Stability Assessment: Determining the temperature at which a compound begins to degrade is vital for defining safe storage and handling conditions.[5]
-
Purity Determination: The presence of impurities can often be detected by changes in the melting point or the appearance of additional thermal events.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit varying solubility and bioavailability. DSC is a key technique for identifying and characterizing these forms.
-
Formulation Development: Understanding the thermal properties of an API is essential for designing robust and stable dosage forms.
This guide will delve into the comparative thermal behavior of key pyridine-based ethanone isomers and their derivatives, providing the foundational knowledge necessary for informed decision-making in research and development.
Experimental Protocols: A Self-Validating System
The reliability of thermal analysis data hinges on the meticulous execution of experimental protocols. The following methodologies for TGA and DSC are designed to be self-validating, ensuring accuracy and reproducibility.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of pyridine-based ethanones by measuring mass loss as a function of temperature.
Methodology:
-
Instrumentation: A calibrated thermogravimetric analyzer is utilized.
-
Sample Preparation: An accurately weighed sample of the pyridine-based ethanone (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically nitrogen, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The first derivative of this curve (DTG curve) is also analyzed to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and solid-solid transitions, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrumentation: A calibrated differential scanning calorimeter is employed.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan serves as the reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is performed under a controlled inert atmosphere (e.g., nitrogen) at a consistent flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate for initial screening is 10 °C/min.
-
-
Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The onset temperature and the peak area (enthalpy) are key parameters for analysis.
Visualizing the Workflow
The logical progression of a comprehensive thermal analysis is crucial for obtaining meaningful and comparable data. The following diagram illustrates the standard workflow.
Caption: Relationship between isomeric structure and thermal properties.
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing. The relative position of the acetyl group, which is also electron-withdrawing, modulates the electron density distribution within the ring. This can influence the bond strengths within the molecule and thus affect the energy required for thermal decomposition.
-
Intermolecular Interactions: The melting and boiling points are largely governed by the strength of intermolecular forces. For these isomers, dipole-dipole interactions and van der Waals forces are significant. The differing dipole moments and molecular shapes of the isomers will lead to variations in their packing efficiency in the solid state and the energy required to overcome intermolecular attractions in the liquid state.
-
Molecular Symmetry: 4-Acetylpyridine possesses a higher degree of symmetry compared to the 2- and 3-isomers. Generally, more symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and, consequently, a higher melting point. This is consistent with the observed trend in the melting points of the acetylpyridine isomers.
The Impact of Substituents
The introduction of additional functional groups onto the pyridine ring or the ethanone moiety can dramatically alter the thermal properties of the parent molecule. For instance, the synthesis of terpolymers incorporating (E)-4-acetylpyridine oxime demonstrates how modification of the ethanone group can lead to materials with high thermal stability. [6][7][8]Studies on other substituted pyridine derivatives have shown that electron-donating or electron-withdrawing groups can either stabilize or destabilize the molecule, depending on their position and nature. [9] For example, in a study of fused triazinylacetohydrazides, it was found that the thermal stability was influenced by the nature of the substituent on a phenyl ring attached to the core structure. [10]This highlights the importance of considering the electronic and steric effects of all substituents when predicting the thermal behavior of a novel pyridine-based ethanone derivative.
Conclusion: A Cornerstone of Pharmaceutical Development
The comparative thermal analysis of pyridine-based ethanones by TGA and DSC is a critical component of the solid-state characterization of these important pharmaceutical intermediates. A thorough understanding of their melting behavior, decomposition profiles, and the influence of isomeric and substituent effects provides the necessary foundation for the development of safe, stable, and efficacious drug products. While directly comparative data for simple isomers can be sparse, a combination of available physical properties, data from related derivatives, and fundamental chemical principles allows for a robust assessment. It is imperative for researchers and drug development professionals to employ these thermal analysis techniques as a cornerstone of their characterization workflow to mitigate risks and ensure the quality of their materials.
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Terpolymerization of p-acetylpyridine oxime, p-methylacetophenone and formaldehyde, and its thermal studies. Journal of Thermal Analysis and Calorimetry, 110(3), (2011). [Link]
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Spectral and thermal investigation of designed terpolymers bearing p-acetylpyridine oxime moieties having excellent antimicrobial properties. Designed Monomers and Polymers, 16(6), (2013). [Link]
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Spectral and thermal investigation of designed terpolymers bearing p-acetylpyridine oxime moieties having excellent antimicrobial properties. Taylor & Francis Online, (2013). [Link]
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4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. ResearchGate. [Link]
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Spectral and thermal investigation of designed terpolymers bearing p-acetylpyridine oxime moieties having excellent antimicrobial properties. ResearchGate, (2013). [Link]
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Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. National Institutes of Health, (2026). [Link]
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Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (n.d.). [Link]
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Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI, (2024). [Link]
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2-Acetylpyridine. Wikipedia, (n.d.). [Link]
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Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Publications, (2023). [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health, (2023). [Link]
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Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, (2012). [Link]
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TGA curve of the synthesized azo pyridine derivatives. ResearchGate. [Link]
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Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks at WMU, (1977). [Link]
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β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals. National Institutes of Health, (2016). [Link]
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Journal of Thermal Analysis and Calorimetry Template - Springer. SciSpace, (2020). [Link]
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. National Institutes of Health, (2021). [Link]
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Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. National Institutes of Health, (2024). [Link]
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Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour. PubMed, (2013). [Link]
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Journal of Thermal Analysis and Calorimetry Impact Factor And Other Key Metrics. Editage. [Link]
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A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI, (2018). [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager, (2025). [Link]
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Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, (2025). [Link]
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Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. National Institutes of Health, (2020). [Link]
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Synthesis, crystal structure, thermal, mechanical and laser damage threshold studies of an NLO active organic molecular adduct: 4-Acetylpyridine:4-aminobenzoicacid. ResearchGate. [Link]
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A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. ResearchGate, (2022). [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, (2024). [Link]
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Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. National Institutes of Health, (2022). [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy, (2021). [Link]
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Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. National Institutes of Health, (2023). [Link]
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Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. MDPI, (2022). [Link]
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Thermochemical study of the ethylpyridine and ethylpyrazine isomers. RSC Publishing, (2007). [Link]
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A Researcher's Guide to Validating the Molecular Structure of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one via COSY NMR
In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a complex molecule such as 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, with its multiple aromatic systems, a one-dimensional Nuclear Magnetic Resonance (¹H NMR) spectrum can present a congested and ambiguous picture. This guide provides an in-depth exploration of how two-dimensional Correlation Spectroscopy (COSY) NMR serves as a powerful and efficient tool to unravel the proton-proton connectivities within this molecule, thereby validating its intricate structure. We will delve into the causality behind experimental choices, provide a detailed protocol, and objectively compare the COSY technique with other essential 2D NMR methods.
The Challenge: Unambiguous Structural Elucidation
The synthesis of novel organic compounds like 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is often the first step in a long discovery pipeline. Before proceeding to biological assays or material property testing, it is imperative to confirm that the synthesized molecule is indeed the intended one. While techniques like mass spectrometry can confirm the molecular weight, they provide limited information about the specific arrangement of atoms. This is where NMR spectroscopy, particularly 2D NMR, becomes an indispensable tool for detailed structural assignment in solution.[1]
Figure 1: Proposed Structure of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Caption: Proposed molecular structure of the target compound.
The Power of COSY: Mapping Proton Networks
Correlation Spectroscopy (COSY) is a foundational 2D NMR experiment that reveals scalar (J-coupled) interactions between protons, typically those separated by two or three bonds.[1][2] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes.[3][4] The signals that appear on the diagonal correspond to the peaks in the 1D spectrum.[3][5][6] The crucial information lies in the off-diagonal signals, known as cross-peaks.[3][5][7] A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton resonating at chemical shift δ₁ is J-coupled to the proton at δ₂.[7]
For 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, the ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The COSY experiment will allow us to trace the connectivity within each of the four aromatic rings, confirming their individual spin systems and thus providing strong evidence for the overall molecular structure.
Experimental Protocol: Acquiring a High-Quality COSY Spectrum
The following protocol outlines the steps for acquiring a standard gradient-enhanced COSY (gCOSY) spectrum. The use of gradients helps to minimize artifacts and reduce the need for extensive phase cycling, leading to cleaner spectra in a shorter time.[8]
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound and have a lock signal for the spectrometer.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the tube is adequate for the instrument, typically around 4.5 cm.[9]
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.[10]
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed magnet is crucial for resolving fine couplings.
-
Acquire a standard 1D ¹H NMR spectrum.[11] This is essential for determining the spectral width (SW) and transmitter offset (o1p) needed for the 2D experiment.[10][11]
-
Optimize the spectral width to encompass all proton signals, typically with a small amount of baseline on either side.[11] Note the SW and o1p values.
3. COSY Experiment Setup:
-
Create a new 2D experiment dataset and load a standard gCOSY parameter set.[10]
-
Set the spectral width (SW) and transmitter offset (o1p) in both dimensions (F1 and F2) to the values determined from the 1D ¹H spectrum.[8]
-
Set the number of data points in the direct dimension (F2, td2) to 1K or 2K for good resolution. The number of increments in the indirect dimension (F1, td1) is typically set between 128 and 256; a larger number improves resolution in F1 but increases the experiment time.[10]
-
Set the number of scans (ns) per increment. For a moderately concentrated sample, 2 to 8 scans are usually sufficient.
-
Set the receiver gain automatically using the appropriate command (e.g., rga).[8]
4. Data Acquisition and Processing:
-
Start the acquisition (zg).[8] The total experiment time can be estimated beforehand (expt).[8] A typical gCOSY experiment can take from a few minutes to a couple of hours.
-
After acquisition, perform a two-dimensional Fourier transform (xfb).[8]
-
Phase correction is typically not required for magnitude-mode COSY spectra.
-
Apply appropriate window functions (e.g., sine-bell) to improve the appearance of the spectrum.
-
Symmetrize the spectrum (sym) to reduce noise and artifacts, leveraging the inherent symmetry of the COSY data.[10][12]
Caption: A streamlined workflow for COSY NMR data acquisition and processing.
Interpreting the COSY Spectrum of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
The interpretation of the COSY spectrum is a logical process of connecting the dots—or in this case, the cross-peaks—to build a map of the proton network.
-
Identify Diagonal Peaks: First, locate the diagonal peaks which represent the 1D spectrum.[3]
-
Locate Cross-Peaks: Identify the off-diagonal cross-peaks. Each pair of cross-peaks is symmetrical with respect to the diagonal.[4][6]
-
Trace Correlations: For each cross-peak, draw a horizontal and a vertical line to the diagonal. The diagonal peaks intersected by these lines correspond to the coupled protons.[3]
For our target molecule, we expect to see distinct sets of correlations for each aromatic ring:
-
Monosubstituted Phenyl Rings: For the three triphenyl groups, we would expect to see correlations between the ortho, meta, and para protons, confirming the integrity of these rings. For example, the ortho protons (typically a doublet) will show a cross-peak to the meta protons (typically a triplet or multiplet).
-
Pyridin-4-yl Ring: This ring has two distinct proton environments. The two protons ortho to the nitrogen will be equivalent, and the two protons meta to the nitrogen will also be equivalent. We expect to see a strong cross-peak between these two sets of doublets, confirming the 1,4-disubstitution pattern of the pyridine ring.
The absence of any cross-peaks between the different aromatic ring systems would confirm that they are not directly bonded in a way that would produce a three-bond H-H coupling, which is consistent with the proposed structure.
Caption: Logical workflow for validating the molecular structure using COSY data.
Beyond COSY: A Comparative Look at Other 2D NMR Techniques
While COSY is excellent for establishing ¹H-¹H connectivities, it does not provide the full picture. For complete and unambiguous structural elucidation, especially for novel compounds, a combination of 2D NMR experiments is often necessary.[13] The most common complementary techniques are HSQC and HMBC.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[1][14][15] It is incredibly useful for assigning carbon signals based on known proton assignments and for spreading out overlapping proton signals in the carbon dimension.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two to four bonds apart.[2][15] This is arguably one of the most powerful structure elucidation experiments, as it allows one to piece together the entire carbon skeleton by connecting molecular fragments across quaternary carbons and heteroatoms.[16]
The table below provides a direct comparison of these techniques for the analysis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.
| Feature | COSY | HSQC | HMBC |
| Correlation Type | ¹H-¹H through-bond (2-3 bonds) | ¹H-¹³C through-bond (1 bond) | ¹H-¹³C through-bond (2-4 bonds) |
| Primary Information | Identifies coupled proton networks (spin systems).[6] | Connects protons to their directly attached carbons.[15] | Connects molecular fragments across multiple bonds.[2] |
| Application to Target | Confirms the structure of each individual aromatic ring. | Assigns the protonated carbons in the aromatic rings and confirms the C-H bonds. | Crucially , confirms the connectivity between the ethanone carbons and the various aromatic rings. |
| Advantages | Quick to acquire, easy to interpret for spin systems.[3] | Very sensitive, excellent for resolving signal overlap.[15] | Provides long-range connectivity information essential for piecing the molecule together. |
| Limitations | Provides no information about quaternary carbons or connectivity across heteroatoms.[6] | Does not show correlations to non-protonated carbons.[6] | Can be less sensitive; absence of a correlation is not definitive proof of a lack of proximity.[15] |
For 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, while COSY validates the individual aromatic rings, an HMBC experiment would be essential to definitively prove the connections between the C1 carbonyl carbon, the C2 quaternary carbon, and the respective ipso-carbons of the four aromatic rings. This combination of experiments provides a self-validating system for complete structural confirmation.
Conclusion
COSY NMR is a rapid, reliable, and powerful first step in the 2D NMR analysis of complex molecules like 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one. It provides clear and interpretable data to confirm the proton connectivity networks within the constituent aromatic rings. However, for complete and authoritative structural validation, a holistic approach is recommended. By complementing COSY data with insights from HSQC and, most importantly, HMBC experiments, researchers can build an unassailable case for the proposed molecular structure, ensuring the integrity and trustworthiness of their downstream research.
References
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University of British Columbia. (n.d.). Step by Step Guide to COSY. NMR Training. Retrieved from [Link]
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Scribd. (n.d.). Understanding COSY NMR Spectra. Scribd. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
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University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of California, San Diego. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved from [Link]
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Research Collection. (2024, November 4). Leveraging Pre-Trained LMs for Rapid and Accurate Structure Elucidation from 2D NMR Data. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
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ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? ResearchGate. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Definitive Guide to Elemental Analysis Standards & Purity Validation for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
Topic: Elemental analysis standards for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one Content Type: Publish Comparison Guide
Executive Summary
For researchers synthesizing 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (C₂₅H₁₉NO), establishing purity is a critical milestone. This compound presents specific analytical challenges due to its high carbon content (85.93%) and refractory nitrogen-heterocyclic core . Standard elemental analysis (EA) protocols often fail to achieve complete combustion, leading to "low Carbon" bias and false impurity flags.
This guide objectively compares the performance of industry-standard calibration materials (Acetanilide, BBOT) against optimized high-carbon protocols and alternative purity methods (qNMR). We provide the exact specifications (The "Standard") you must achieve and the methodological choices to get you there.
Part 1: The Target Standard (Theoretical Baseline)
Before evaluating calibration alternatives, we must define the "Gold Standard" for the compound itself. Any deviation >0.4% from these values indicates significant impurity (solvent entrapment, precursor contamination, or incomplete combustion).
Compound: 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one Formula: C₂₅H₁₉NO Molecular Weight: 349.43 g/mol
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Common Failure Mode |
| Carbon | 85.93% | 85.53% – 86.33% | Low Result: Incomplete combustion (soot formation). |
| Hydrogen | 5.48% | 5.08% – 5.88% | High Result: Hygroscopicity or trapped Ethanol/Water. |
| Nitrogen | 4.01% | 3.61% – 4.41% | Low Result: N-oxide trapping in ash; incomplete reduction. |
Part 2: Calibration Standards Comparison
The choice of calibration standard is the single biggest variable in analyzing high-carbon heterocycles. Most labs use Acetanilide by default, but for a compound with ~86% Carbon, Acetanilide (71% C) introduces a significant matrix mismatch .
Comparative Performance of Calibration Standards
| Standard | Formula | % Carbon | % Nitrogen | Suitability for C₂₅H₁₉NO | Experimental Verdict |
| Acetanilide | C₈H₉NO | 71.09% | 10.36% | Moderate | Risk of Bias. The large gap in %C (15%) requires perfect linearity of the detector. Often yields C results ~0.3% lower than actual. |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53% | 6.51% | Good | Better N Match. Closer to the analyte's N content (4%), reducing error in the N-factor. Preferred over Acetanilide for this application. |
| Anthracene | C₁₄H₁₀ | 94.34% | 0.00% | Excellent (for C) | High-C Match. Brackets the 86% C target from above. Protocol: Use Anthracene to calibrate Carbon, and Acetanilide for Nitrogen. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84% | 16.27% | Poor | Avoid. Carbon content is far too low. Calibrating with this will likely cause massive errors (>1%) for high-C analytes. |
Senior Scientist Recommendation:
For 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, do not rely solely on Acetanilide .
-
Best Practice: Use a Multi-Point Calibration (K-factor) using BBOT (closer structural match) or a "High-C" check standard like Anthracene to verify the Carbon response factor.
Part 3: Method Alternatives (EA vs. qNMR vs. HPLC)
Elemental Analysis is non-specific; it confirms composition but not structure. For this hindered ketone, we compare EA against its primary alternatives.
Performance Matrix: Purity Determination Methods
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC (UV Area%) |
| Primary Utility | Bulk Purity & Solvate Detection | Absolute Purity (Specific) | Relative Purity (Chromatographic) |
| Specificity | Low (Isomers indistinguishable) | High (Structural confirmation) | Medium (Depends on separation) |
| Solvate Detection | Superior (Detects inorganic/organic solvates) | Good (If solvate has protons) | Fails (Solvents elute in void volume) |
| Sample Req. | 1–3 mg (Destructive) | 5–10 mg (Recoverable) | <1 mg (Destructive) |
| Blind Spot | Inorganic salts (NaCl) don't burn. | Paramagnetic impurities. | Impurities with low UV extinction. |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for validating the purity of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, specifically addressing the "High Carbon" challenge.
Figure 1: Analytical Decision Tree for High-Carbon Heterocycles. Note the loop for addressing incomplete combustion.
Part 4: Experimental Protocol for High-Carbon Combustion
To achieve the "Standard" values defined in Part 1, standard "Flash 2000" or "vario MICRO" settings are often insufficient. You must modify the oxidation environment.
Protocol: Enhanced Oxygen Combustion
-
Sample Weight: Reduce to 1.5 – 2.0 mg . (Minimizes soot formation).
-
Container: Use Tin (Sn) Capsules . The exothermic oxidation of Tin (Sn + O₂ → SnO₂ + Heat) raises the local temperature to >1800°C, essential for cracking the pyridine ring.
-
Additive (Crucial): Add 5–10 mg of Tungsten(VI) Oxide (WO₃) powder to the capsule.
-
Mechanism:[1] WO₃ acts as an oxygen donor and prevents the formation of passive carbon nitrides.
-
-
Oxygen Dosing: Increase O₂ injection time by 2–5 seconds relative to the Acetanilide default method.
-
Calibration: Run BBOT as a "check standard" before the sample. If BBOT Carbon reads <72.3% (Theoretical 72.5%), the system is not ready for the C₂₅ analyte.
Combustion Pathway Diagram
Figure 2: Impact of Optimized Oxidation on Combustion Efficiency.
References
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note AN42306. Link
-
Elemental Microanalysis. (2023). Pure Chemical Standards & CRMs Spreadsheet.Link
-
Chemistry LibreTexts. (2022). Introduction to Combustion Analysis.Link
-
PerkinElmer. (2011). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Technical Note. Link
-
Royal Society of Chemistry. (2001). Synthesis and analysis of pyridine derivatives. J. Chem. Soc., Perkin Trans. 1. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
